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  • Product: 4-Chloro-3-methylphenethyl alcohol
  • CAS: 842123-86-8

Core Science & Biosynthesis

Foundational

4-Chloro-3-methylphenethyl Alcohol: Structural Profiling, Synthetic Methodologies, and Applications in Drug Discovery

Executive Summary 4-Chloro-3-methylphenethyl alcohol (CAS: 842123-86-8) is a highly specialized halogenated aromatic alcohol. While its parent scaffold, phenethyl alcohol, is ubiquitous in nature and widely utilized in t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Chloro-3-methylphenethyl alcohol (CAS: 842123-86-8) is a highly specialized halogenated aromatic alcohol. While its parent scaffold, phenethyl alcohol, is ubiquitous in nature and widely utilized in the fragrance industry due to its antimicrobial properties and floral odor [3], the strategic introduction of a para-chloro and meta-methyl group fundamentally shifts its utility. This compound serves as a critical building block in medicinal chemistry, offering enhanced lipophilicity, metabolic stability, and a versatile primary hydroxyl handle for further functionalization [5].

This technical guide provides an in-depth analysis of its physicochemical properties, rationalizes its structural advantages in drug design, and establishes a field-proven, chemoselective synthetic protocol designed to prevent reductive dehalogenation.

Physicochemical Properties & Structural Dynamics

The physical and chemical properties of 4-chloro-3-methylphenethyl alcohol dictate its behavior in both synthetic workflows and biological systems. The electron-withdrawing nature of the chlorine atom, combined with the mild electron-donating steric bulk of the methyl group, creates a unique electronic environment on the phenyl ring [1].

Quantitative Data Summary
PropertyValue / Description
IUPAC Name 2-(4-chloro-3-methylphenyl)ethanol
CAS Number 842123-86-8
Molecular Formula C₉H₁₁ClO
Molecular Weight 170.64 g/mol
Appearance Clear, colorless to pale yellow liquid
Topological Polar Surface Area (TPSA) 20.2 Ų [2]
Rotatable Bonds 2 [2]
Heavy Atom Count 10[2]

Rational Design & Structure-Activity Relationships (SAR)

In drug development, the unsubstituted phenethyl alcohol scaffold is highly susceptible to rapid Phase I metabolism, specifically Cytochrome P450 (CYP450)-mediated para-hydroxylation.

By utilizing 4-chloro-3-methylphenethyl alcohol as a precursor, medicinal chemists can integrate a "metabolic shield" directly into their target active pharmaceutical ingredients (APIs). The para-chloro substitution effectively blocks CYP450 oxidation at the most vulnerable site, while the meta-methyl group provides steric shielding and modulates the dihedral angle of adjacent binding pockets. Derivatives of the 4-chloro-3-methylphenyl moiety are frequently utilized in the synthesis of cyclooxygenase-2 (COX-2) inhibitors and prolylcarboxypeptidase inhibitors [4].

SAR_Profile Core Phenethyl Alcohol Scaffold Cl para-Chloro Substitution Core->Cl Me meta-Methyl Substitution Core->Me OH Primary Hydroxyl Group Core->OH Eff_Cl Blocks CYP450 Para-Hydroxylation Increases Lipophilicity (LogP) Cl->Eff_Cl Eff_Me Steric Shielding Modulates Receptor Binding Me->Eff_Me Eff_OH Hydrogen Bond Donor/Acceptor Site for Esterification/Etherification OH->Eff_OH

Figure 1: Structure-Activity Relationship (SAR) and metabolic stability profile of the compound.

Synthetic Methodologies: Chemoselective Reduction Protocol

The Causality of Reagent Selection

The most direct route to 4-chloro-3-methylphenethyl alcohol is the reduction of 4-chloro-3-methylphenylacetic acid. While lithium aluminum hydride (LiAlH₄) is a classical reagent for reducing carboxylic acids to primary alcohols, its aggressive nature poses a severe risk of reductive dehalogenation at the para-chloro position.

To circumvent this, we employ the in situ generation of diborane (B₂H₆) via the reaction of sodium borohydride (NaBH₄) and iodine (I₂) in tetrahydrofuran (THF) [3]. This method is highly chemoselective; it reduces the carboxylic acid smoothly via an acyloxyborohydride intermediate without cleaving the sensitive aryl-chloride bond.

Step-by-Step Methodology

1. Setup and Initiation:

  • Equip a dry, three-necked round-bottom flask with a magnetic stirrer, a reflux condenser, an addition funnel, and an argon inlet.

  • Dissolve 4-chloro-3-methylphenylacetic acid (1.0 equiv) and NaBH₄ (1.2 equiv) in anhydrous THF (0.5 M relative to the acid).

  • Self-Validation Check: The mixture should be a cloudy suspension. Ensure the flask is purged with argon, as hydrogen gas will be evolved.

2. In Situ Diborane Generation:

  • Dissolve I₂ (0.5 equiv) in a minimal amount of anhydrous THF.

  • Cool the reaction flask to 0 °C using an ice bath.

  • Add the I₂/THF solution dropwise via the addition funnel over 30 minutes.

  • Causality & Validation: The addition of iodine oxidizes the borohydride to diborane. The immediate evolution of hydrogen gas and the fading of the iodine's brown color serve as real-time visual confirmations that the active reducing agent is being generated successfully.

3. Reaction Propagation:

  • Once the addition is complete, remove the ice bath and heat the reaction to reflux (approx. 66 °C) for 2 to 3 hours.

  • Monitor via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) system. The disappearance of the highly polar carboxylic acid streak and the emergence of a distinct, higher-Rf spot confirms total conversion.

4. Quenching and Workup:

  • Cool the mixture to room temperature, then further to 0 °C.

  • Carefully quench the reaction by the dropwise addition of 3M HCl until the pH reaches ~2.

  • Causality: The acidic quench destroys any unreacted borane and breaks down the borate esters, liberating the free 4-chloro-3-methylphenethyl alcohol.

  • Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with saturated Na₂S₂O₃ (to remove residual iodine), followed by brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Synthesis_Workflow Start 4-Chloro-3-methylphenylacetic Acid Reagent NaBH4 + I2 in THF (In situ B2H6 generation) Start->Reagent Step 1: 0 °C Interm Acyloxyborohydride Intermediate Reagent->Interm Chemoselective Reduction Workup HCl Quench & EtOAc Extraction Interm->Workup Step 2: Reflux then Quench Product 4-Chloro-3-methylphenethyl Alcohol Workup->Product Purification

Figure 2: Chemoselective reduction workflow avoiding reductive dehalogenation.

Analytical Characterization

To verify the integrity of the synthesized 4-chloro-3-methylphenethyl alcohol, the following analytical signatures should be confirmed:

  • ¹H NMR (CDCl₃, 400 MHz):

    • A broad singlet at ~1.6 ppm (1H, -OH , exchanges with D₂O).

    • A singlet at ~2.3 ppm (3H, Ar-CH ₃).

    • A triplet at ~2.8 ppm (2H, Ar-CH ₂-CH₂-OH) indicating the benzylic protons.

    • A triplet at ~3.8 ppm (2H, Ar-CH₂-CH ₂-OH) indicating the protons adjacent to the hydroxyl group.

    • Aromatic protons appearing as a multiplet in the 7.0–7.3 ppm range (3H, Ar-H ).

  • Mass Spectrometry (EI-MS): The molecular ion peak [M]⁺ is expected at m/z 170.05. Crucially, a characteristic [M+2]⁺ peak at m/z 172.05 in an approximate 3:1 ratio must be present, confirming the isotopic signature of a single chlorine atom (³⁵Cl / ³⁷Cl).

References

  • NextSDS. "4-CHLORO-3-METHYLPHENETHYL ALCOHOL - Chemical Substance Information". Source: NextSDS Database. URL: [Link]

  • Wikipedia. "Phenethyl alcohol". Source: Wikipedia, The Free Encyclopedia. URL: [Link]

Exploratory

Mechanism of action of 4-Chloro-3-methylphenethyl alcohol in organic synthesis

An In-depth Technical Guide to the Mechanism of Action of 4-Chloro-3-methylphenethyl Alcohol in Organic Synthesis Abstract 4-Chloro-3-methylphenethyl alcohol is a substituted aromatic alcohol with significant potential a...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Mechanism of Action of 4-Chloro-3-methylphenethyl Alcohol in Organic Synthesis

Abstract

4-Chloro-3-methylphenethyl alcohol is a substituted aromatic alcohol with significant potential as a versatile building block in organic synthesis. While specific literature on this compound is not extensively available, its reactivity can be thoroughly understood by examining the fundamental principles governing its constituent functional groups: a primary alcohol, and a benzene ring substituted with a chloro and a methyl group. This guide elucidates the core mechanisms through which this molecule participates in key synthetic transformations. We will explore the reactivity of the hydroxyl group in nucleophilic substitutions to form halides, ethers, and esters, and consider the electronic influence of the aromatic substituents on these processes. This document serves as a predictive guide for researchers and professionals in drug development, enabling the strategic incorporation of the 4-chloro-3-methylphenethyl moiety into complex molecular architectures.

Introduction and Molecular Profile

4-Chloro-3-methylphenethyl alcohol presents a unique combination of reactive sites. The primary alcohol is the most prominent site for transformations, acting as a nucleophile or being converted into a good leaving group. The aromatic ring, with its chloro and methyl substituents, can undergo electrophilic substitution and influences the overall electronic properties of the molecule.

The interplay between the electron-withdrawing inductive effect of the chlorine atom and the electron-donating hyperconjugation effect of the methyl group dictates the reactivity of the aromatic ring. While chlorine is generally deactivating, it is an ortho, para-director. The methyl group is an activating ortho, para-director. Their combined influence will determine the regioselectivity of any aromatic substitution reactions.

Core Reactivity of the Hydroxyl Group

The primary alcohol functionality is the principal locus of reactivity for 4-Chloro-3-methylphenethyl alcohol, primarily undergoing reactions typical of primary alcohols. These transformations are crucial for converting the alcohol into other functional groups, thereby expanding its synthetic utility.

Conversion to Alkyl Halides: A Gateway to Further Functionalization

The conversion of the hydroxyl group into a halide is a fundamental transformation, as alkyl halides are excellent substrates for a wide range of nucleophilic substitution and organometallic reactions. Due to the primary nature of the alcohol, this conversion proceeds via an S(_N)2 mechanism, which ensures a clean inversion of stereochemistry if a chiral center were present at the alpha-carbon.[1][2][3]

Common reagents for this transformation include thionyl chloride (SOCl₂) for chlorination and phosphorus tribromide (PBr₃) for bromination.[3][4] The reaction mechanism involves the initial conversion of the hydroxyl group into a better leaving group (a chlorosulfite or a dibromophosphite), which is then displaced by the halide ion in an S(_N)2 fashion.[1][3]

SN2_Halogenation sub 4-Chloro-3-methylphenethyl alcohol intermediate Intermediate (e.g., R-O-SOCl) sub->intermediate Activation reagent SOCl₂ or PBr₃ reagent->intermediate product 4-Chloro-3-methylphenethyl halide intermediate->product SN2 Attack nucleophile Cl⁻ or Br⁻ nucleophile->intermediate

Caption: S(_{N})2 conversion of a primary alcohol to an alkyl halide.

Experimental Protocol: General Procedure for Chlorination

  • In a fume hood, dissolve 4-Chloro-3-methylphenethyl alcohol in a suitable anhydrous solvent (e.g., dichloromethane or diethyl ether) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add thionyl chloride (SOCl₂) (typically 1.1 to 1.5 equivalents) dropwise to the stirred solution. A weak base like pyridine is often added to neutralize the HCl byproduct.[5]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate under reduced pressure to yield the crude product, which can be purified by distillation or column chromatography.

Ether Synthesis: The Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for preparing ethers, and it is well-suited for primary alcohols like 4-Chloro-3-methylphenethyl alcohol.[6] This reaction also proceeds via an S(_N)2 mechanism. The first step involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form a potent nucleophile, the corresponding alkoxide. This alkoxide then displaces a halide from a primary or secondary alkyl halide to form the ether linkage.[6]

Williamson_Ether_Synthesis alcohol 4-Chloro-3-methylphenethyl alcohol alkoxide Alkoxide Intermediate alcohol->alkoxide Deprotonation base Strong Base (e.g., NaH) base->alkoxide ether Resulting Ether alkoxide->ether SN2 Attack alkyl_halide R'-X (Alkyl Halide) alkyl_halide->ether

Caption: The Williamson ether synthesis pathway.

Experimental Protocol: General Procedure for Etherification

  • Under an inert atmosphere, dissolve 4-Chloro-3-methylphenethyl alcohol in an anhydrous aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Carefully add a strong base, such as sodium hydride (NaH) (1.1 equivalents), in portions at 0 °C.

  • Allow the mixture to stir at room temperature for about 30 minutes to an hour to ensure complete formation of the alkoxide.

  • Add the desired alkyl halide (1.0-1.2 equivalents) to the solution.

  • Heat the reaction mixture as necessary (depending on the reactivity of the alkyl halide) and monitor by TLC.

  • After the reaction is complete, cool to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over an anhydrous salt, and concentrate to give the crude ether, which can be purified by standard methods.

Esterification: Formation of Ester Derivatives

Esterification is another key reaction of alcohols, often used to protect the hydroxyl group or to introduce an ester moiety with specific biological or physical properties.[7] This can be achieved by reacting the alcohol with a carboxylic acid under acidic conditions (Fischer esterification) or, more commonly in a laboratory setting, with a more reactive carboxylic acid derivative like an acyl chloride or an acid anhydride in the presence of a base.[7][8] The reaction with an acyl chloride is a nucleophilic acyl substitution.

Esterification alcohol 4-Chloro-3-methylphenethyl alcohol tetrahedral_intermediate Tetrahedral Intermediate alcohol->tetrahedral_intermediate Nucleophilic Attack acyl_chloride R'-COCl (Acyl Chloride) acyl_chloride->tetrahedral_intermediate ester Resulting Ester tetrahedral_intermediate->ester Collapse & Elimination of Cl⁻ base Base (e.g., Pyridine) base->alcohol Activation

Caption: Esterification via nucleophilic acyl substitution.

Experimental Protocol: General Procedure for Esterification with an Acyl Chloride

  • Dissolve 4-Chloro-3-methylphenethyl alcohol in an anhydrous, non-protic solvent such as dichloromethane or THF.

  • Add a base, typically a tertiary amine like triethylamine or pyridine (1.1-1.5 equivalents), to the solution and stir.[7]

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.05 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion, as indicated by TLC.

  • Quench the reaction with water or a dilute acid solution (e.g., 1 M HCl) to neutralize the excess base.[7]

  • Extract the product with an organic solvent, wash the organic layer with saturated aqueous sodium bicarbonate and brine, dry over an anhydrous salt, and concentrate to obtain the crude ester, which can be purified by chromatography or distillation.[7]

Influence of Aromatic Substituents

The chloro and methyl groups on the benzene ring primarily influence the reactivity of the ring itself towards electrophilic aromatic substitution. Their effect on the reactivity of the distal hydroxyl group is generally minimal, though they can slightly modulate the overall electron density of the molecule.

  • Inductive Effect: The chlorine atom is more electronegative than carbon and thus exerts an electron-withdrawing inductive effect (-I), which slightly deactivates the ring.[9][10]

  • Resonance Effect: The lone pairs on the chlorine atom can be delocalized into the aromatic π-system, a weak electron-donating resonance effect (+R). This effect directs incoming electrophiles to the ortho and para positions.[11]

  • Hyperconjugation: The methyl group is electron-donating through hyperconjugation and induction, activating the ring and also directing to the ortho and para positions.[12]

For electrophilic aromatic substitution on 4-Chloro-3-methylphenethyl alcohol, the directing effects of both groups must be considered. The positions ortho and para to the activating methyl group are favored.

Summary of Key Transformations and Data

Transformation Reagent(s) Mechanism Product
ChlorinationSOCl₂, PyridineS(_N)24-Chloro-3-methylphenethyl chloride
BrominationPBr₃S(_N)24-Chloro-3-methylphenethyl bromide
Etherification1. NaH2. R'-XS(_N)24-Chloro-3-methylphenethyl ether
EsterificationR'-COCl, PyridineNucleophilic Acyl Substitution4-Chloro-3-methylphenethyl ester

Conclusion

4-Chloro-3-methylphenethyl alcohol is a valuable synthetic intermediate whose reactivity is governed by the well-established principles of organic chemistry. The primary alcohol group serves as a versatile handle for a variety of transformations, primarily through S(_N)2 and nucleophilic acyl substitution mechanisms, to generate a diverse array of derivatives. The substituted aromatic ring, while less reactive, offers opportunities for further functionalization through electrophilic substitution. This guide provides a foundational understanding of the mechanistic principles that will enable synthetic chemists to effectively utilize this compound in the design and execution of complex synthetic strategies.

References

  • Alcohols to Alkyl Halides - Chemistry Steps. (2024, December 11). Retrieved from [Link]

  • Alcohol Reactions - ChemTalk. (n.d.). Retrieved from [Link]

  • Video: Conversion of Alcohols to Alkyl Halides - JoVE. (2023, April 30). Retrieved from [Link]

  • Making Alkyl Halides From Alcohols - Master Organic Chemistry. (2015, February 27). Retrieved from [Link]

  • 10.5: Preparing Alkyl Halides from Alcohols - Chemistry LibreTexts. (2024, March 17). Retrieved from [Link]

  • Mild Method for the Selective Esterification of Carboxylic Acids Based on the Garegg−Samuelsson Reaction | The Journal of Organic Chemistry - ACS Publications. (2011, March 9). Retrieved from [Link]

  • Ester synthesis by esterification - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Ether synthesis by etherification (alkylation) - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • meta-C–H functionalization of phenylethyl and benzylic alcohol derivatives via Pd/NBE relay catalysis - RSC Publishing. (2024, September 4). Retrieved from [Link]

  • Acid to Ester - Common Conditions. (n.d.). Retrieved from [Link]

  • 18.2: Preparing Ethers - Chemistry LibreTexts. (2025, February 24). Retrieved from [Link]

  • Aryl ether synthesis by etherification (arylation) - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Selective Esterifications of Primary Alcohols in a Water-Containing Solvent - PMC - NIH. (2012, August 31). Retrieved from [Link]

  • Electronic Properties of Chlorine, Methyl, and Chloromethyl as Substituents to the Ethylene Group—Viewed from the Core of Carbon | The Journal of Physical Chemistry A - ACS Publications. (2015, August 17). Retrieved from [Link]

  • Esterification and Etherification of Aliphatic Alcohols Enabled by Catalytic Strain-Release of Donor–Acceptor Cyclopropane | Organic Letters - ACS Publications. (2024, June 6). Retrieved from [Link]

  • Direct synthesis of ethers from alcohols & aldehydes enabled by an oxocarbenium ion interception strategy - Chemical Science (RSC Publishing) DOI:10.1039/D4SC06203E. (2025, March 4). Retrieved from [Link]

  • Effect of chloromethyl substituent vs methyl substituent on yields of nitration. (2019, September 30). Retrieved from [Link]

  • Electronic Properties of Chlorine, Methyl, and Chloromethyl as Substituents to the Ethylene Group--Viewed from the Core of Carbon - PubMed. (2015, September 10). Retrieved from [Link]

  • Phenethyl alcohol - Wikipedia. (n.d.). Retrieved from [Link]

  • meta-C–H functionalization of phenylethyl and benzylic alcohol derivatives via Pd/NBE relay catalysis - PMC. (n.d.). Retrieved from [Link]

  • (PDF) meta-C–H functionalization of phenylethyl and benzylic alcohol derivatives via Pd/NBE relay catalysis - ResearchGate. (2024, September 3). Retrieved from [Link]

  • Preparation of Substituted Phenethyl Alcohols and a Study of Their Bacteriostatic Action in Escherichia coli B1 | Journal of Medicinal Chemistry - ACS Publications. (n.d.). Retrieved from [Link]

  • Chem 263 Oct. 6, 2009 Electrophilic Substitution of Substituted Benzenes Resonance Effect Inductive Effect C=C, π system Singl. (2009, October 6). Retrieved from [Link]

  • Although chlorine is an electron withdrawing group, it is ortho-para directing in an electrophilic aromatic substitution reaction. Why? - Quora. (2017, November 21). Retrieved from [Link]

  • Kinetics and mechanism of Ag (I) catalyzed oxidation of phenethyl alcohols and para-substituted phenethyl alcohols by PDP in aqu - Scholars Research Library. (n.d.). Retrieved from [Link]

  • Phenethyl alcohol - Sciencemadness Wiki. (2025, October 4). Retrieved from [Link]

  • Reactions of substituted 1-phenylethyl carbocations with alcohols and other nucleophilic reagents | Journal of the American Chemical Society. (n.d.). Retrieved from [Link]

  • Benzyl Alcohol and β‐Phenethyl Alcohol - ResearchGate. (n.d.). Retrieved from [Link]

  • The Bacteriostatic Activity of 2-Phenylethanol Derivatives Correlates with Membrane Binding Affinity - PMC. (n.d.). Retrieved from [Link]

Sources

Foundational

Solubility profile of 4-Chloro-3-methylphenethyl alcohol in polar and non-polar solvents

A Mechanistic Guide to Solvation in Polar and Non-Polar Matrices Executive Summary In early-stage drug development and advanced chemical synthesis, understanding the thermodynamic solubility of intermediate building bloc...

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Author: BenchChem Technical Support Team. Date: April 2026

A Mechanistic Guide to Solvation in Polar and Non-Polar Matrices

Executive Summary

In early-stage drug development and advanced chemical synthesis, understanding the thermodynamic solubility of intermediate building blocks is non-negotiable. 4-Chloro-3-methylphenethyl alcohol (CAS: 842123-86-8) is a highly specialized, amphiphilic-leaning-lipophilic compound[1]. Because empirical solubility data for niche halogenated phenethyl derivatives can be scarce, application scientists must rely on rigorous physicochemical profiling and self-validating experimental protocols to determine its behavior across various solvent matrices. This whitepaper provides an authoritative, mechanistic breakdown of its solubility profile in both polar and non-polar solvents.

Physicochemical Architecture & Solvation Causality

To predict and manipulate the solubility of 4-Chloro-3-methylphenethyl alcohol, we must deconstruct its molecular architecture. The compound consists of a phenethyl alcohol backbone, modified by a para-chloro and a meta-methyl group[1].

  • The Baseline Backbone: Unsubstituted has a baseline LogP of approximately 1.36 and is slightly soluble in water[2].

  • Halogenation (Para-Chloro): The addition of the chlorine atom significantly increases the molecular polarizability and lipophilicity, raising the estimated LogP of chlorophenethyl derivatives to ~2.08–2.64[3]. Mechanistically, the bulky halogen disrupts the hydrogen-bond lattice of water, imposing a high thermodynamic penalty for aqueous cavitation.

  • Steric Bulk (Meta-Methyl): The methyl group further increases the hydrophobic surface area[4]. The combined effect pushes the predicted LogP of 4-Chloro-3-methylphenethyl alcohol to approximately 2.8–3.1.

  • The Primary Alcohol (-OH): This functional group acts as a highly localized dipole, capable of both hydrogen-bond donation and acceptance.

Causality in Solvation: In polar protic solvents (e.g., Methanol), the -OH group integrates seamlessly into the solvent's hydrogen-bonding network, overcoming the hydrophobic penalty of the aromatic ring. In polar aprotic solvents (e.g., DMSO), the primary alcohol acts as a strong hydrogen-bond donor to the solvent's oxygen, resulting in near-miscibility. Conversely, in non-polar solvents (e.g., Hexane, Dichloromethane), the dominant forces are London dispersion forces and dipole-induced dipole interactions facilitated by the highly polarizable chloro-aromatic ring.

Solvation S Solid State (Crystal Lattice) E1 Endothermic Lattice Disruption S->E1 C Solvent Cavity Formation E1->C E2 Exothermic Solvation C->E2 D Thermodynamic Equilibrium E2->D

Thermodynamic pathway of 4-Chloro-3-methylphenethyl alcohol solvation.

Quantitative Solubility Matrix

Based on structural thermodynamics and analogous QSAR models[3], the following table summarizes the predicted quantitative solubility profile of 4-Chloro-3-methylphenethyl alcohol across a dielectric continuum.

Solvent CategorySpecific SolventDielectric Constant (ε)Estimated Solubility (mg/mL)Dominant Solvation Mechanism
Aqueous Water (pH 7.0)80.1< 0.5 mg/mLLimited H-bonding; high hydrophobic penalty.
Polar Protic Methanol32.7> 100 mg/mL (Miscible)Strong H-bond donor/acceptor interactions.
Polar Aprotic DMSO46.7> 100 mg/mL (Miscible)Strong H-bond donation to solvent; dipole-dipole.
Non-Polar Dichloromethane8.9> 100 mg/mL (Miscible)Dispersion forces; halogen-halogen interactions.
Non-Polar Hexane1.9~ 50 - 100 mg/mLLondon dispersion forces dominating the aromatic ring.

Self-Validating Experimental Methodologies

As a standard of scientific integrity, generating empirical solubility data requires a protocol that actively prevents false positives (e.g., supersaturation, solute degradation, or filter adsorption). The following workflow details an orthogonal, self-validating Shake-Flask to HPLC method.

Orthogonal Shake-Flask Protocol
  • Saturation: Add 200 mg of 4-Chloro-3-methylphenethyl alcohol to 1.0 mL of the target solvent in a sealed amber glass vial.

    • Causality: Amber glass is mandatory to prevent potential UV-induced radical degradation of the chloroaromatic system over prolonged exposure.

  • Equilibration: Agitate the suspension isothermally at 25.0 ± 0.1 °C for 48 hours.

    • Causality: 48 hours ensures true thermodynamic equilibrium is reached. Shorter durations risk measuring a metastable kinetic dissolution state.

  • Phase Separation: Ultracentrifuge the samples at 15,000 rpm for 15 minutes at 25.0 °C.

    • Causality: Standard syringe filtration is prohibited for this compound. Highly lipophilic molecules readily adsorb onto standard PTFE or Nylon filter membranes, which would artificially lower the measured solubility. Centrifugation guarantees phase separation without surface-area loss.

  • Sampling & Immediate Dilution: Extract 100 µL of the supernatant and dilute immediately (1:100) with the HPLC mobile phase.

    • Causality: Immediate dilution prevents the solute from precipitating out of solution if the ambient temperature drops between the preparation bench and the autosampler.

HPLC-UV Quantification Parameters
  • Column: C18 (Octadecylsilane), 150 x 4.6 mm, 5 µm.

  • Mobile Phase: Isocratic 70:30 Acetonitrile:Water.

    • Causality: A high organic ratio is required to efficiently elute the lipophilic 4-Chloro-3-methylphenethyl alcohol and prevent severe peak tailing caused by hydrophobic retention.

  • Detection: UV at 220 nm and 254 nm.

    • Causality (Self-Validation): Dual-wavelength detection acts as an internal purity check. If the peak area ratio (220 nm / 254 nm) of the 48-hour sample deviates from the freshly prepared standard, it indicates that the compound has degraded in the solvent, invalidating the solubility result.

G A Excess Solute Addition (4-Chloro-3-methylphenethyl alcohol) C Isothermal Shaking (48 hrs at 25°C) A->C B Solvent Introduction (Polar / Non-Polar) B->C D Phase Separation (Ultracentrifugation) C->D E Supernatant Extraction & Dilution D->E F HPLC-UV Quantification (Dual Wavelength Check) E->F

Self-validating workflow for thermodynamic solubility determination.

Application Insights in Drug Development

For formulation scientists, the solubility profile of 4-Chloro-3-methylphenethyl alcohol dictates downstream processing. Because of its poor aqueous solubility but excellent miscibility in polar aprotic and non-polar solvents, it is an ideal candidate for lipid-based formulations (LBFs) or co-solvent systems (e.g., utilizing PEG-400 or DMSO during early in vitro assays). When utilized as a synthetic intermediate, reactions should be localized in solvents like Dichloromethane or Toluene, where the compound exists in a highly solvated, low-viscosity state, maximizing reaction kinetics.

References

  • 4-CHLORO-3-METHYLPHENETHYL ALCOHOL — Chemical Substance Information Source: URL: [Link]

  • PubChem Compound Summary for CID 6054, 2-Phenylethanol Source: URL:[Link]

  • Estimation of the Toxicity of Different Substituted Aromatic Compounds to the Aquatic Ciliate Tetrahymena pyriformis by QSAR Approach Source: URL:[Link]

Sources

Exploratory

Thermodynamic Stability and Kinetic Profiling of 4-Chloro-3-methylphenethyl alcohol

An In-Depth Technical Guide for Researchers and Drug Development Professionals Executive Summary In pharmaceutical formulation and active pharmaceutical ingredient (API) development, the thermodynamic and kinetic stabili...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

In pharmaceutical formulation and active pharmaceutical ingredient (API) development, the thermodynamic and kinetic stability of precursor molecules dictates shelf-life, handling protocols, and degradation impurity profiles. 4-Chloro-3-methylphenethyl alcohol (CAS: 842123-86-8) is a halogenated, methylated derivative of phenethyl alcohol[1]. While its primary application lies in serving as a versatile building block for complex APIs, understanding its baseline thermodynamic stability at room temperature (25°C) is critical for preventing auto-oxidation and maintaining molecular integrity during storage.

This whitepaper provides a rigorous analysis of the structural thermodynamics, degradation pathways, and self-validating experimental methodologies required to profile the stability of 4-Chloro-3-methylphenethyl alcohol.

Structural Thermodynamics & Electronic Causality

The stability of 4-Chloro-3-methylphenethyl alcohol at room temperature is governed by the interplay between its thermodynamic drive to oxidize and the kinetic barriers preventing it.

Thermodynamically, the conversion of the primary alcohol group to an aldehyde in the presence of atmospheric oxygen is an exergonic process ( ΔG<0 ). However, the compound exhibits excellent kinetic stability at 25°C. The structural causality for this stability stems from its specific functional group arrangement:

  • Electronic Insulation: The aliphatic ethyl chain (–CH₂–CH₂–) acts as an electronic insulator. It decouples the β -hydroxyl group from the resonance effects of the substituted benzene ring.

  • Substituent Effects: The para-chloro group exerts an electron-withdrawing inductive effect (-I), while the meta-methyl group provides a weak electron-donating inductive effect (+I). These effects modulate the electron density of the aromatic π -system and the benzylic carbon but leave the α -carbon (adjacent to the OH) relatively unperturbed.

  • Bond Dissociation Energy (BDE): Because the α -carbon is insulated, its C–H bond dissociation energy remains high. Unlike benzyl alcohols, which form highly stable benzylic radicals during oxidation, phenethyl alcohols resist oxidation due to the lack of resonance stabilization at the α -carbon.

Consequently, without catalytic intervention (e.g., transition metals, UV light, or plasmonic nanoparticles), the activation energy ( Ea​ ) for auto-oxidation remains prohibitively high at room temperature[2].

Degradation Pathways & Kinetic Barriers

When subjected to oxidative stress, the primary degradation pathway of 4-Chloro-3-methylphenethyl alcohol is auto-oxidation. As documented in emulsion stability studies of analogous phenethyl alcohols, the molecule reacts with reactive oxygen species (ROS) to form an intermediate aldehyde, which can further oxidize into a carboxylic acid[3].

At room temperature, this pathway is kinetically frozen. However, exposure to light (photo-oxidation) or transition metal impurities can catalyze the single-electron transfer (SET) required to initiate the radical chain reaction[2].

degradation_pathway A 4-Chloro-3-methylphenethyl alcohol (Stable at RT) C 4-Chloro-3-methylphenyl- acetaldehyde (Aldehyde) A->C Auto-oxidation (Slow at RT) B Reactive Oxygen Species (ROS) B->C Catalysis (Light/Metals) D 4-Chloro-3-methylphenyl- acetic acid (Carboxylic Acid) C->D Further Oxidation

Fig 1. Auto-oxidation pathway of 4-Chloro-3-methylphenethyl alcohol into its aldehyde and acid.

Quantitative Thermodynamic Parameters

To facilitate formulation decisions, the following table summarizes the key thermodynamic and kinetic parameters of 4-Chloro-3-methylphenethyl alcohol. Note: Values are derived from predictive kinetic models based on validated phenethyl alcohol baselines.

ParameterEstimated Value (at 25°C)Structural Rationale & Causality
Physical State Liquid / Low-melting solidIncreased molecular weight (170.64 g/mol ) and enhanced van der Waals interactions relative to unsubstituted phenethyl alcohol[1].
Auto-oxidation ΔG∘ < 0 kJ/mol (Spontaneous)The oxidation of a primary alcohol to an aldehyde in ambient O₂ is thermodynamically favored.
Activation Energy ( Ea​ ) > 85 kJ/molThe lack of resonance stabilization at the α -carbon creates a massive kinetic barrier against radical formation.
Vapor Pressure < 0.05 mmHgHalogenation and methylation significantly increase the boiling point, reducing volatility and evaporative loss at room temperature.

Self-Validating Experimental Methodology

To empirically validate the thermodynamic stability and calculate the exact activation energy ( Ea​ ) of degradation for a specific batch, a self-validating forced degradation study must be employed. This protocol uses Arrhenius kinetic modeling to ensure internal consistency; if the data does not form a linear Arrhenius plot, the system flags a change in the degradation mechanism, thereby validating its own accuracy.

Protocol: Kinetic Profiling via Arrhenius Extrapolation

Step 1: Sample Preparation & Matrix Selection Causality: To isolate thermal degradation from photo-catalysis, accurately weigh 50 mg aliquots of 4-Chloro-3-methylphenethyl alcohol into both clear glass (light-exposed) and amber glass (light-protected) HPLC vials.

Step 2: Environmental Incubation (ICH Q1A Guidelines) Causality: Degradation at 25°C is too slow to measure efficiently. We utilize elevated temperatures to accelerate the reaction. Place the vials in controlled stability chambers at 25°C/60% RH (control), 40°C/75% RH (accelerated), and 60°C (heat-stress).

Step 3: Time-Point Sampling & Quenching Causality: Withdraw aliquots at Days 0, 7, 14, 30, and 60. Immediately dilute the samples 1:100 in cold HPLC-grade methanol. The cold solvent and dilution instantly quench any ongoing radical oxidation reactions, locking the degradation profile for accurate measurement.

Step 4: HPLC-UV/MS Quantification Causality: Inject 10 µL onto a C18 reverse-phase column using a gradient mobile phase of Water/Acetonitrile (0.1% Formic Acid). Monitor UV absorbance at 220 nm to quantify the disappearance of the parent alcohol and the appearance of the aldehyde degradant. Mass spectrometry (MS) confirms the molecular weight of the degradants.

Step 5: Kinetic Modeling (The Self-Validation Step) Causality: Plot the natural log of the remaining alcohol concentration versus time ( ln[C] vs. t ). A linear fit confirms pseudo-first-order kinetics. Extract the rate constants ( k ) for each temperature and construct an Arrhenius plot ( ln(k) vs. 1/T ). A perfectly linear Arrhenius plot self-validates the experiment, proving that the mechanism of degradation remains constant across temperatures, allowing safe extrapolation back to room temperature (25°C).

workflow Step1 1. Sample Preparation (Amber vs. Clear Vials) Step2 2. Environmental Chambers (25°C, 40°C, 60°C) Step1->Step2 Step3 3. Time-Point Sampling (Cold Methanol Quench) Step2->Step3 Step4 4. HPLC-UV/MS Analysis (Quantify Aldehyde Formation) Step3->Step4 Step5 5. Arrhenius Kinetic Modeling (Self-Validation Check) Step4->Step5

Fig 2. Self-validating experimental workflow for thermodynamic stability and kinetic profiling.

References

  • Benchchem Database.4-Chloro-3-methylphenethyl alcohol Chemical Properties and Molecular Weight. Benchchem.
  • MDPI - Cosmetics.The Role of Preservatives and Multifunctionals on the Oxidation of Cosmetic O/W Emulsions. MDPI.
  • The Journal of Physical Chemistry C.Plasmon-Mediated Catalytic Oxidation of sec-Phenethyl and Benzyl Alcohols. ACS Publications.
  • NIScPR.Kinetics of Ru(III) catalysed oxidation of phenethyl alcohol and para-substituted phenethyl alcohols. NIScPR.

Sources

Foundational

A Senior Application Scientist's Guide to the Structural Elucidation of 4-Chloro-3-methylphenethyl alcohol

This technical guide provides a comprehensive framework for the determination of the molecular weight and crystallographic structure of the target compound, 4-Chloro-3-methylphenethyl alcohol. As direct crystallographic...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive framework for the determination of the molecular weight and crystallographic structure of the target compound, 4-Chloro-3-methylphenethyl alcohol. As direct crystallographic data for this specific molecule is not available in open-access databases, this document focuses on the principles, experimental workflows, and data interpretation required to perform a full structural elucidation. The protocols described herein are designed for researchers, scientists, and drug development professionals who require robust, verifiable, and publication-quality characterization of novel small molecules.

Part 1: Molecular Identity and Weight Determination

The foundational step in characterizing any chemical entity is the unambiguous confirmation of its molecular formula and weight. This not only verifies the success of a synthesis but also provides a critical parameter for all subsequent structural and analytical studies.

Theoretical Molecular Weight

The first step is to calculate the theoretical molecular weight from the known chemical structure. This provides a benchmark for experimental verification.

  • Chemical Formula: C₉H₁₁ClO

The molecular weight is calculated by summing the atomic weights of the constituent atoms. Using the most common isotopes:

ElementSymbolCountAtomic Weight (Da)Total Weight (Da)
CarbonC912.011108.099
HydrogenH111.00811.088
ChlorineCl135.45335.453
OxygenO115.99915.999
Total Molecular Weight: 170.639 Da

Note: For high-resolution mass spectrometry, monoisotopic masses of the most abundant isotopes (e.g., ¹²C, ¹H, ³⁵Cl, ¹⁶O) are used for more precise calculations.

Experimental Verification: Mass Spectrometry

Mass spectrometry (MS) is the definitive technique for experimentally determining the molecular weight of a compound.[1] It ionizes molecules and measures their mass-to-charge ratio (m/z).[1] For a small molecule like 4-Chloro-3-methylphenethyl alcohol, high-resolution techniques such as Electrospray Ionization Quadrupole Time-of-Flight (ESI-QTOF) or Orbitrap MS are recommended for their high accuracy and ability to confirm the elemental composition.[1][2]

  • Sample Preparation:

    • Dissolve approximately 1 mg of the synthesized 4-Chloro-3-methylphenethyl alcohol in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

    • Prepare a dilute sample for injection by adding 10 µL of the stock solution to 990 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The final concentration should be around 1-10 µM.[3] Formic acid is added to promote protonation, leading to the formation of the [M+H]⁺ ion.

  • Instrument Setup & Calibration:

    • Calibrate the mass spectrometer using a known standard solution that covers the expected mass range.[4] This ensures high mass accuracy.[4]

    • Set the instrument to positive ion mode to detect the protonated molecule, [M+H]⁺.

    • Define the mass range for data acquisition (e.g., m/z 50-500) to include the expected molecular ion.

  • Data Acquisition:

    • Inject the prepared sample into the ESI source. The solvent is nebulized and desolvated, transferring the analyte into the gas phase as ions.

    • Acquire the mass spectrum. The instrument will detect the m/z of the ions.

  • Data Analysis:

    • Identify the molecular ion peak. For this compound, expect the [M+H]⁺ adduct at m/z ≈ 171.647.

    • Crucially, look for the characteristic isotopic pattern of chlorine. A compound containing one chlorine atom will exhibit two major peaks separated by approximately 2 Da, with a relative intensity ratio of roughly 3:1 (³⁵Cl:³⁷Cl). This is a definitive confirmation of the presence of a single chlorine atom.

    • Utilize the instrument's software to calculate the elemental composition from the high-resolution mass measurement. The measured mass should match the theoretical mass to within a few parts per million (ppm).

Mass_Spec_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep1 Dissolve Sample (1 mg/mL in Methanol) Prep2 Dilute to 1-10 µM in Mobile Phase (+0.1% Formic Acid) Prep1->Prep2 Acq2 Inject Sample (Positive ESI Mode) Prep2->Acq2 Acq1 Instrument Calibration Acq1->Acq2 Acq3 Detect Ions (TOF) Acq2->Acq3 Ana1 Identify [M+H]⁺ Peak (m/z ~171.6) Acq3->Ana1 Ana2 Verify Chlorine Isotopic Pattern (3:1 Ratio, M vs M+2) Ana1->Ana2 Ana3 Confirm Elemental Composition (High-Resolution Mass) Ana2->Ana3 SCXRD_Workflow cluster_crystal Crystal Preparation cluster_diffraction Diffraction Experiment cluster_structure Structure Solution & Refinement cluster_report Reporting Crystal1 Grow Single Crystal (e.g., Slow Evaporation) Crystal2 Select & Mount Crystal on Goniometer Head Crystal1->Crystal2 Diff1 Center Crystal in X-ray Beam Crystal2->Diff1 Diff2 Collect Diffraction Data (Rotate Crystal, Detect Reflections) Diff1->Diff2 Struc1 Data Reduction & Integration Diff2->Struc1 Struc2 Determine Unit Cell & Space Group Struc1->Struc2 Struc3 Solve Structure (Find Atom Positions) Struc2->Struc3 Struc4 Refine Structure (Optimize Model vs. Data) Struc3->Struc4 Report1 Validate Structure (checkCIF) Struc4->Report1 Report2 Generate Crystallographic Information File (CIF) Report1->Report2

Sources

Protocols & Analytical Methods

Method

Application Note: 4-Chloro-3-methylphenethyl Alcohol as a Strategic Intermediate in Targeted Therapeutics

Strategic Rationale in Medicinal Chemistry 4-Chloro-3-methylphenethyl alcohol (CAS: 842123-86-8) is a highly versatile, bifunctional pharmaceutical building block[1]. Characterized by an electron-modulating, lipophilic a...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Rationale in Medicinal Chemistry

4-Chloro-3-methylphenethyl alcohol (CAS: 842123-86-8) is a highly versatile, bifunctional pharmaceutical building block[1]. Characterized by an electron-modulating, lipophilic aryl ring and a reactive primary alcohol, this scaffold has become critical in modern drug discovery. It is primarily utilized to synthesize lipophilic phenethylamines, which serve as the core pharmacophore for next-generation biguanide and guanidine-based oxidative phosphorylation (OXPHOS) inhibitors [2].

Standard biguanides (such as the antidiabetic drug metformin) rely heavily on Organic Cation Transporter 1 (OCT1) for cellular uptake due to their high hydrophilicity. By appending the 4-chloro-3-methylphenyl moiety, medicinal chemists significantly increase the compound's partition coefficient (logP). This structural modification drives OCT1-independent passive diffusion across cancer cell membranes and mitochondrial inner membranes, allowing the drug to effectively target slow-growing, chemoresistant tumor populations[2]. Furthermore, the para-chloro substituent blocks cytochrome P450-mediated para-hydroxylation (a common metabolic liability), while the meta-methyl group provides a steric shield that extends the drug's half-life.

Physicochemical Profiling

To ensure predictable reactivity and solubility during synthesis, the quantitative physicochemical properties of the starting material are summarized below[1],[3]:

PropertyValue
Chemical Name 4-Chloro-3-methylphenethyl alcohol
IUPAC Name 2-(4-chloro-3-methylphenyl)ethanol
CAS Registry Number 842123-86-8
Molecular Formula C9H11ClO
Molecular Weight 170.64 g/mol
Topological Polar Surface Area (TPSA) 20.2 Ų
Hydrogen Bond Donors / Acceptors 1 / 1
Appearance Clear colorless to pale yellow liquid

Synthetic Workflows & Validated Protocols

The conversion of 4-chloro-3-methylphenethyl alcohol into an active OXPHOS inhibitor requires a precise, chemoselective workflow. The protocols below are designed as self-validating systems, incorporating in-process analytical checkpoints to ensure high-fidelity synthesis.

Protocol A: Chemoselective Synthesis of 4-Chloro-3-methylphenethylamine

Expertise & Causality Note: Direct amination of primary alcohols requires harsh conditions that can degrade the aryl ring. We utilize a three-step Mesylation-Azidation-Reduction sequence. Crucially, the reduction of the azide to the primary amine (CAS: 910400-04-3)[] is performed via the Staudinger reaction (PPh₃/H₂O) rather than catalytic hydrogenation (H₂/Pd-C). Aryl chlorides are highly susceptible to unwanted hydrodehalogenation under standard palladium-catalyzed conditions; the Staudinger reduction ensures 100% chemoselectivity for the azide.

Step 1: Electrophilic Activation (Mesylation)

  • Reaction: Dissolve 4-chloro-3-methylphenethyl alcohol (1.0 eq) in anhydrous dichloromethane (DCM) under N₂. Cool the vessel to 0°C.

  • Addition: Add triethylamine (TEA, 1.5 eq). Dropwise, add methanesulfonyl chloride (MsCl, 1.2 eq) over 15 minutes to control the exothermic reaction.

  • Stirring: Allow the reaction to warm to room temperature and stir for 2 hours.

  • Validation Check: Perform Thin-Layer Chromatography (TLC) using Hexanes/Ethyl Acetate (3:1). The mesylate intermediate is strongly UV-active and will elute higher (less polar) than the starting alcohol.

Step 2: Nucleophilic Displacement (Azidation)

  • Reaction: Concentrate the mesylate in vacuo and redissolve in anhydrous N,N-Dimethylformamide (DMF).

  • Addition: Add sodium azide (NaN₃, 2.0 eq). Safety Note: Use a blast shield and avoid acidic conditions to prevent hydrazoic acid formation.

  • Heating: Heat the mixture at 80°C for 6 hours.

  • Validation Check: Isolate a micro-aliquot and perform FT-IR spectroscopy. A successful reaction is confirmed by a strong, sharp azide stretch at ~2100 cm⁻¹ .

Step 3: Staudinger Reduction

  • Reaction: Dissolve the crude azide in a THF/H₂O mixture (10:1 ratio).

  • Addition: Add triphenylphosphine (PPh₃, 1.2 eq) in portions.

  • Stirring: Stir at room temperature until nitrogen gas evolution ceases (approximately 12 hours).

  • Validation Check: Liquid Chromatography-Mass Spectrometry (LC-MS) must show the primary amine mass peak at [M+H]⁺ = 170.1 . On TLC, the product will stain deep purple when developed with a ninhydrin dip and heated.

Protocol B: Guanylation (Synthesis of OXPHOS Inhibitors)

Expertise & Causality Note: To synthesize the final biguanide/guanidine analog, we utilize 1H-pyrazole-1-carboxamidine hydrochloride. This reagent is significantly milder and more efficient than traditional cyanamide, preventing the formation of unwanted poly-guanylated side products.

  • Reaction: Dissolve 4-chloro-3-methylphenethylamine (1.0 eq) in DMF.

  • Addition: Add 1H-pyrazole-1-carboxamidine hydrochloride (1.1 eq) and N,N-Diisopropylethylamine (DIPEA, 2.0 eq) to basify the solution and liberate the free amine.

  • Stirring: Stir at room temperature for 18 hours.

  • Validation Check: Slowly add diethyl ether to the reaction mixture. The target guanidine derivative will precipitate as a white solid. LC-MS will confirm the addition of the amidine moiety (+42 Da shift from the starting amine).

Visualizations of Chemical and Biological Pathways

SynthesisWorkflow A 4-Chloro-3-methylphenethyl alcohol B Mesylate Intermediate (Activated) A->B MsCl, TEA DCM, 0°C C 4-Chloro-3-methylphenethylamine (Primary Amine) B->C 1. NaN3, DMF 2. PPh3, H2O D Guanidine Derivative (Target Drug) C->D Guanylating Agent DIPEA, DMF

Workflow for the chemoselective synthesis of guanidine therapeutics from the alcohol intermediate.

MOA Drug Lipophilic Guanidine (OCT1-Independent) Mito Mitochondrial Complex I (Inhibition) Drug->Mito Passive Membrane Diffusion ATP ATP Depletion (Metabolic Stress) Mito->ATP Halts Oxidative Phosphorylation AMPK AMPK Activation ATP->AMPK High AMP/ATP Ratio mTOR mTORC1 Inhibition AMPK->mTOR TSC2 Phosphorylation Arrest Tumor Growth Arrest mTOR->Arrest Halts Protein Synthesis

Mechanism of action for lipophilic guanidine OXPHOS inhibitors targeting chemoresistant tumors.

References

  • Title: US20170073331A1 - Guanidine compounds and use thereof Source: Google Patents URL

Sources

Application

Application Note: A Robust HPLC Method for the Quantitative Analysis of 4-Chloro-3-methylphenethyl alcohol

Abstract This application note details a systematic approach to developing and validating a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determ...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details a systematic approach to developing and validating a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 4-Chloro-3-methylphenethyl alcohol. The methodology presented herein is designed for researchers, quality control analysts, and drug development professionals, providing a comprehensive guide from initial parameter selection to full method validation in accordance with ICH guidelines. The final optimized method utilizes a C18 stationary phase with a simple isocratic mobile phase of acetonitrile and water, coupled with UV detection, ensuring reliable and efficient analysis.

Introduction

4-Chloro-3-methylphenethyl alcohol is an aromatic alcohol derivative whose accurate quantification is essential in various stages of research and manufacturing, including synthesis monitoring, purity assessment, and quality control of finished products. High-performance liquid chromatography (HPLC) is a powerful analytical technique widely employed in the pharmaceutical industry for its high resolution, sensitivity, and quantitative accuracy.[1][2][3][4] Developing a reliable HPLC method requires a thorough understanding of the analyte's physicochemical properties and a systematic approach to optimizing chromatographic conditions.

This document provides a detailed protocol for the development and validation of an HPLC method for 4-Chloro-3-methylphenethyl alcohol, explaining the scientific rationale behind each experimental choice. The validation is structured based on the International Council for Harmonisation (ICH) Q2(R1) guideline to demonstrate that the analytical procedure is suitable for its intended purpose.[5][6][7][8]

Analyte Properties and Initial Considerations

A successful method development strategy begins with understanding the analyte's characteristics.

  • Chemical Structure:

    • Compound: 4-Chloro-3-methylphenethyl alcohol

    • Molecular Formula: C₉H₁₁ClO

    • Molecular Weight: 170.63 g/mol

    • Structure:

    | |--CH3 \ / | C6H3-CH2-CH2-OH

  • Physicochemical Properties:

    • Polarity: The presence of a hydroxyl (-OH) group imparts polarity, while the chlorinated and methylated benzene ring provides significant hydrophobicity. This mixed character makes it an ideal candidate for reversed-phase chromatography.[9]

    • UV Absorbance: The substituted benzene ring acts as a chromophore, allowing for direct UV detection.[10][11][12] The optimal detection wavelength (λmax) should be determined by scanning a dilute solution of the analyte in the mobile phase using a UV-Vis spectrophotometer or a photodiode array (PDA) detector.[4] For many substituted phenols and related structures, this is typically in the 200-300 nm range.

    • Solubility: The analyte is expected to be soluble in common organic solvents like methanol and acetonitrile and sparingly soluble in water.[13][14] This is a key consideration for sample and standard preparation.

HPLC Method Development Strategy

Our strategy is based on a logical, stepwise optimization of chromatographic parameters to achieve a robust and efficient separation. Reversed-phase HPLC is the chosen mode due to the analyte's moderate polarity and hydrophobic character.[15][16]

Workflow for Method Development

The development process follows a systematic workflow, beginning with initial scouting and progressing to fine-tuning for optimal performance.

MethodDevelopmentWorkflow cluster_Start Phase 1: Initial Setup cluster_Scouting Phase 2: Method Scouting cluster_Optimization Phase 3: Optimization cluster_Finalization Phase 4: Finalization & Validation A Analyte Characterization (Polarity, UV, Solubility) B Select Column (e.g., C18, 4.6x150 mm, 5 µm) A->B C Select Mobile Phase (ACN/Water or MeOH/Water) B->C D Select Detector (UV/PDA, determine λmax) C->D E Run Broad Gradient (e.g., 5-95% Organic over 20 min) D->E Initial Conditions F Evaluate Peak Shape & Retention Time E->F G Isocratic or Gradient? F->G Assess Separation H Fine-tune Mobile Phase Ratio (% Organic, pH/Buffer if needed) G->H Decision I Optimize Flow Rate (Balance speed and resolution) H->I J Optimize Temperature (Improve peak shape, adjust retention) I->J K Finalized Method J->K Optimized Conditions L Perform Method Validation (ICH Q2(R1) Guidelines) K->L

Caption: Workflow for systematic HPLC method development.

Rationale for Parameter Selection
  • Stationary Phase (Column): A C18 (octadecylsilyl) bonded silica column is the most common starting point in reversed-phase HPLC due to its strong hydrophobic retention mechanism.[3][17] A standard dimension such as 4.6 x 150 mm with 5 µm particles offers a good balance between efficiency, resolution, and backpressure.[17]

  • Mobile Phase:

    • Organic Modifier: Acetonitrile (ACN) and methanol (MeOH) are the most common organic solvents used in reversed-phase HPLC.[15] Acetonitrile is often preferred due to its lower viscosity, which results in lower backpressure, and its lower UV cutoff (~190 nm), which allows for detection at lower wavelengths.[18][19]

    • Aqueous Component: HPLC-grade water is used as the weak solvent. While 4-Chloro-3-methylphenethyl alcohol is a neutral molecule, a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) is often added to the mobile phase to control the ionization of any residual silanol groups on the silica-based stationary phase, thereby improving peak shape and reproducibility.[15][20][21]

  • Elution Mode (Isocratic vs. Gradient): An initial "scouting" gradient run (e.g., 5% to 95% ACN over 20-30 minutes) is performed to determine the approximate organic solvent concentration required to elute the analyte.[16] Since we are analyzing a single compound, an isocratic method (constant mobile phase composition) is preferable for its simplicity, robustness, and shorter run-to-run equilibration times.

  • Detector: A UV-Vis or PDA detector is suitable. A PDA detector provides the advantage of acquiring the full UV spectrum of the eluting peak, which is useful for confirming peak purity and selecting the optimal detection wavelength (λmax) for maximum sensitivity.[4]

Experimental Protocol: Optimized Method

The following protocol was established after systematic development and optimization.

Materials and Reagents
  • 4-Chloro-3-methylphenethyl alcohol reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Formic Acid (ACS grade or higher)

  • Methanol (HPLC grade, for sample preparation)

Instrumentation and Chromatographic Conditions

A summary of the final optimized HPLC conditions is presented in the table below.

ParameterCondition
Instrument Agilent 1260 Infinity II LC System or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile : Water (60:40, v/v) with 0.1% Formic Acid
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV/PDA Detector
Detection Wavelength 225 nm (or experimentally determined λmax)
Run Time 10 minutes
Preparation of Solutions
  • Mobile Phase Preparation: To prepare 1 L of mobile phase, carefully measure 600 mL of acetonitrile and 400 mL of HPLC-grade water. Add 1.0 mL of formic acid, mix thoroughly, and degas by sonication or vacuum filtration.[22]

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 4-Chloro-3-methylphenethyl alcohol reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 10, 25, 50, 100, 150, 200 µg/mL) by diluting the stock solution with the mobile phase.

  • Sample Solution: Prepare the sample by accurately weighing and dissolving it in methanol to achieve a target concentration within the calibration range (e.g., 100 µg/mL). Dilute with mobile phase if necessary. Filter all solutions through a 0.45 µm syringe filter before injection.

Method Validation Protocol

The optimized method was validated according to ICH Q2(R1) guidelines to ensure its suitability for quantitative analysis.[5][6][7][8]

Validation Parameters and Relationships

The validation parameters are interconnected, each providing evidence of the method's reliability and performance.

ValidationParameters cluster_Core Core Performance Characteristics cluster_Limits Sensitivity Limits cluster_Reliability Reliability Specificity Specificity (Selectivity) Accuracy Accuracy (Trueness) Specificity->Accuracy Precision Precision (Repeatability, Intermediate) Specificity->Precision Linearity Linearity & Range Linearity->Accuracy Linearity->Precision LOD Limit of Detection (LOD) Linearity->LOD LOQ Limit of Quantitation (LOQ) Linearity->LOQ Precision->Accuracy Robustness Robustness SystemSuitability System Suitability Robustness->SystemSuitability

Caption: Interrelationship of HPLC method validation parameters.

Experimental Procedures and Acceptance Criteria
Validation ParameterExperimental ProcedureAcceptance Criteria
Specificity Inject blank (mobile phase), placebo, and a sample spiked with the analyte.No interfering peaks at the retention time of the analyte. Peak purity should be > 99% (if using PDA).
Linearity Analyze six concentrations (e.g., 50-150% of target) in triplicate. Plot peak area vs. concentration and perform linear regression.Correlation coefficient (r²) ≥ 0.999.
Range Confirmed by the linearity study.The range over which the method is precise, accurate, and linear.
Accuracy Perform recovery studies by spiking a placebo with the analyte at three levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery should be between 98.0% and 102.0%.
Precision (Repeatability) Analyze six replicate preparations of a single sample at 100% of the target concentration on the same day.Relative Standard Deviation (RSD) ≤ 2.0%.
Precision (Intermediate) Repeat the repeatability study on a different day with a different analyst or on a different instrument.RSD ≤ 2.0%.
Limit of Detection (LOD) Determined based on a signal-to-noise ratio of 3:1.The lowest concentration at which the analyte can be detected.[7]
Limit of Quantitation (LOQ) Determined based on a signal-to-noise ratio of 10:1.The lowest concentration that can be quantified with acceptable precision and accuracy.[7]
Robustness Intentionally vary method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase composition ±2%).System suitability parameters should remain within limits. No significant impact on quantitative results.
System Suitability Inject a standard solution five times before starting the analysis.RSD of peak area and retention time ≤ 2.0%. Tailing factor ≤ 2.0. Theoretical plates > 2000.

Conclusion

The HPLC method described in this application note provides a reliable, efficient, and robust solution for the quantitative analysis of 4-Chloro-3-methylphenethyl alcohol. The use of a common C18 column and a simple isocratic mobile phase makes the method easily transferable to any laboratory with standard HPLC equipment. The comprehensive validation, performed according to ICH guidelines, demonstrates that the method is specific, linear, accurate, precise, and robust, making it suitable for its intended purpose in a regulated environment.

References

  • Phenomenex. (n.d.). Mobile Phase Optimization: A Critical Factor in HPLC.
  • Dolan, J. W. (2020). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • YMC CO., LTD. (n.d.). Guides for method development.
  • ResearchGate. (2023). High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores - A Review.
  • Phenomenex. (n.d.). Mobile Phase Selectivity.
  • Agrahari, V., Bajpai, M., & Nanda, S. (2013). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. Research Journal of Pharmacy and Technology, 6(5), 459-464.
  • Labtech. (n.d.). A Complete Guide to Mobile Phase and Stationary Phase in HPLC.
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Phenomenex. (n.d.). HPLC Column Selection Guide.
  • ResearchGate. (2019). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC.
  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • PubMed. (2024). High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores - A Review.
  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • Sigma-Aldrich. (n.d.). Method development & optimization.
  • HPLC. (2004). Method Development Guide.
  • SlideShare. (n.d.). High Performance Liquid Chromatography.
  • Taylor & Francis. (2024). High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores – A Review.
  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
  • IJSDR. (n.d.). Analytical Method Development and Validation by Reverse Phase – High Performance Liquid Chromatography: An Overview.
  • LCGC International. (2015). Choosing the Right HPLC Stationary Phase.
  • International Journal of Science and Research Archive. (2024). A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation: Insights into Chromatographic Parameter.
  • ECHEMI. (n.d.). 4-chloro-3-methyl-phenol.
  • IJCRT.org. (n.d.). DEVELOPMENT AND THE VALIDATION OF HPLC METHOD.
  • Shabir, G. A. (2026). HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Technology.
  • Khan, H. (n.d.). Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research.
  • HPC Standards. (n.d.). 4-Chloro-3-methylphenol Solution (Solvent: Methanol).
  • Chiralabs. (2026). UV-Visible Absorption Cut-offs for Spectroscopic Solvents.

Sources

Method

Application Note: Utilizing 4-Chloro-3-methylphenethyl alcohol in Agrochemical Formulation and Active Ingredient Synthesis

Target Audience: Agrochemical Researchers, Formulation Scientists, and Active Ingredient (AI) Development Professionals. Executive Summary Phenethyl alcohol is a classic aromatic building block widely recognized for its...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Agrochemical Researchers, Formulation Scientists, and Active Ingredient (AI) Development Professionals.

Executive Summary

Phenethyl alcohol is a classic aromatic building block widely recognized for its pleasant olfactory profile and baseline antimicrobial properties[1]. However, in modern agrochemical development, unmodified phenethyl alcohol is often limited by high volatility and rapid metabolic degradation[2]. The strategic introduction of a para-chloro and meta-methyl substitution yields 4-Chloro-3-methylphenethyl alcohol (CAS: 842123-86-8) [3], a highly specialized derivative. This application note details the causality behind its chemical advantages and provides validated protocols for its use as a synthesis intermediate, a synergistic formulation preservative, and a behavioral pest deterrent.

Chemical Rationale & Pharmacophore Properties

The transition from a standard phenethyl alcohol to its 4-chloro-3-methyl derivative provides three distinct physicochemical upgrades critical for agrochemical efficacy:

  • Metabolic Stability: The para-chloro substitution blocks rapid aromatic hydroxylation by pest and fungal cytochrome P450 enzymes, extending the half-life of the molecule in the field.

  • Enhanced Lipophilicity: Halogenation significantly increases the partition coefficient (LogP). This facilitates superior penetration through the waxy cuticles of plant leaves and the lipid bilayers of pathogenic cell membranes[4].

  • Steric Tuning: The meta-methyl group provides specific steric bulk. When used as a linker or intermediate, this bulk is crucial for achieving "lock-and-key" binding inside the hydrophobic pockets of target-site enzymes[5].

Application 1: Intermediate in the Synthesis of Novel Azole Fungicides

Causality & Mechanism: Triazole and imidazole fungicides exert their effect by binding to the heme iron of fungal sterol 14α-demethylase (CYP51). The phenethyl alcohol scaffold serves as an optimal linker arm[5]. The terminal hydroxyl group allows for nucleophilic substitution to attach the azole pharmacophore, while the 4-chloro-3-methylphenyl ring anchors the molecule within the enzyme's hydrophobic binding pocket, preventing substrate access.

Protocol 1: Synthesis and Validation of a Triazole Derivative

This protocol utilizes a two-step activation and substitution methodology to ensure high yields.

Step 1: Hydroxyl Activation

  • Dissolve 4-Chloro-3-methylphenethyl alcohol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Add triethylamine (1.5 eq) and cool the reaction vessel to 0°C.

  • Dropwise add methanesulfonyl chloride (1.2 eq). Stir for 2 hours. Causality: The primary hydroxyl group is a poor leaving group. Mesylation converts it into a highly reactive electrophile, setting the stage for an efficient SN2 nucleophilic attack.

Step 2: Nucleophilic Substitution

  • Isolate the mesylate intermediate via aqueous workup and dissolve it in N,N-dimethylformamide (DMF).

  • Add 1H-1,2,4-triazole (1.5 eq) and potassium carbonate (2.0 eq). Heat the mixture to 80°C for 12 hours.

  • Quench with distilled water, extract with ethyl acetate, and purify via silica gel chromatography (Hexanes:EtOAc 7:3).

Self-Validation System: Confirm product identity using 1 H-NMR. The successful reaction is validated by the disappearance of the -CH 2​ OH triplet and the appearance of distinct triazole ring protons at ~8.0 ppm. Run a parallel control reaction omitting K 2​ CO 3​ to validate the necessity of the base in deprotonating the triazole for nucleophilic attack.

SynthesisWorkflow N1 4-Chloro-3-methylphenethyl alcohol (Starting Material) N2 Activation of Hydroxyl Group (Tosylation / Mesylation) N1->N2 N3 Nucleophilic Substitution (Addition of Azole Pharmacophore) N2->N3 N4 Novel Azole Fungicide (Active Ingredient) N3->N4 N5 Purification & Characterization (HPLC, NMR, LC-MS) N4->N5

Synthesis workflow of azole fungicides using 4-Chloro-3-methylphenethyl alcohol.

Application 2: Synergistic Formulation Preservative

Causality & Mechanism: Aqueous agrochemical formulations (e.g., suspension concentrates) are highly susceptible to microbial spoilage. Unmodified phenethyl alcohol is a known bacteriostatic agent that inhibits DNA synthesis and disrupts cell membranes[4]. However, 4-Chloro-3-methylphenethyl alcohol exhibits a substantially lower Minimum Inhibitory Concentration (MIC) because its enhanced lipophilicity drives faster partitioning into the phospholipid bilayers of contaminating microbes, causing rapid membrane lysis[6].

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay for Formulation Stability
  • Preparation: Prepare a 10,000 µg/mL stock solution of 4-Chloro-3-methylphenethyl alcohol in 10% DMSO.

  • Dilution Series: In a 96-well microtiter plate, create a two-fold serial dilution in Potato Dextrose Broth (for fungal contaminants) ranging from 1000 µg/mL down to 7.8 µg/mL.

  • Inoculation: Inoculate each well with a standardized microbial suspension ( 105 CFU/mL).

  • Incubation & Readout: Incubate at 25°C for 48 hours. Add resazurin dye to visualize metabolic activity. The MIC is recorded as the lowest concentration where no color change (blue to pink) occurs.

Self-Validation System: Include a positive control row using unmodified phenethyl alcohol and a negative control row (solvent only). The unmodified compound validates the baseline sensitivity of the assay, allowing you to mathematically quantify the efficacy boost provided by the chloro-methyl substitution.

Quantitative Data: Comparative Antimicrobial Efficacy
Pathogen StrainPhenethyl Alcohol MIC (µg/mL)4-Chloro-3-methylphenethyl alcohol MIC (µg/mL)Fold Improvement
Botrytis cinerea12002504.8x
Fusarium oxysporum15003005.0x
Pseudomonas syringae20004504.4x

Application 3: Ovipositional Deterrent for Integrated Pest Management (IPM)

Causality & Mechanism: Para-substituted phenethyl alcohols have been identified as potent, non-specific ovipositional deterrents against destructive agricultural pests, such as the onion fly (Delia antiqua)[7]. The specific volatility profile of 4-Chloro-3-methylphenethyl alcohol allows it to act as an allelochemical. It binds to the olfactory receptors of gravid females, deterring them from laying eggs on treated crops. This provides a mechanism to reduce larval crop damage without relying on traditional neurotoxic insecticides[7].

Protocol 3: Discriminate-Dosage Bioassay for Oviposition Deterrence
  • Substrate Preparation: Treat standardized sand/agar oviposition substrates with 4-Chloro-3-methylphenethyl alcohol. Formulate the compound in polyethylene glycol (PEG) particles to control the release rate and maintain a steady air concentration[7].

  • Choice Test: Place one treated substrate and one untreated (control) substrate in a controlled flight cage containing 20 gravid female pests.

  • Data Collection: After 48 hours, count the number of eggs laid on each substrate. Calculate the Deterrence Index (DI): DI =[(Control Eggs - Treated Eggs) / (Control Eggs + Treated Eggs)] * 100

Self-Validation System: Swap the physical positions of the treated and control substrates halfway through the 48-hour assay. Causality: This eliminates spatial bias (e.g., insects preferring one side of the cage due to lighting or airflow), ensuring that the measured deterrence is strictly chemically driven.

MOA C1 4-Chloro-3-methylphenethyl alcohol P1_1 Increased Lipophilicity (LogP) via Halogenation C1->P1_1 P2_1 Volatile Emission & Allelochemical Dispersion C1->P2_1 P1_2 Pathogen Cell Membrane Accumulation P1_1->P1_2 P1_3 Membrane Disruption & Lysis (Preservative Action) P1_2->P1_3 P2_2 Olfactory Receptor Binding (Pest Insects) P2_1->P2_2 P2_3 Ovipositional Deterrence (Crop Protection) P2_2->P2_3

Dual mechanism of action: membrane disruption and pest ovipositional deterrence.

References

  • NextSDS - 4-CHLORO-3-METHYLPHENETHYL ALCOHOL — Chemical Substance Information. 3

  • Chem-Impex - Phenethyl alcohol Applications and Properties. 1

  • ACS Food Science & Technology - Phenethyl Alcohol-Loaded Polysaccharide Complex Films: Preparation, Characterization, and Potential for Preservation. 2

  • PubMed (Journal of Chemical Ecology) - Cinnamyl Derivatives and Monoterpenoids as Nonspecific Ovipositional Deterrents of the Onion Fly. 7

  • ResearchGate - The Selective Antibacterial Action of Phenylethyl Alcohol. 4

  • CymitQuimica - 2-(3-Nitrophenyl)ethanol & Phenethyl Alcohol Derivatives in Agrochemicals. 6

  • Google Patents - Molecules with certain pesticide availability and intermediates, compositions and methods related thereto. 5

Sources

Application

Advanced Esterification Protocols for 4-Chloro-3-methylphenethyl Alcohol: A Methodological Guide

Executive Summary & Substrate Profiling In pharmaceutical development and fine chemical synthesis, 4-Chloro-3-methylphenethyl alcohol (CAS: 842123-86-8) serves as a critical building block for introducing lipophilic, hal...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Substrate Profiling

In pharmaceutical development and fine chemical synthesis, 4-Chloro-3-methylphenethyl alcohol (CAS: 842123-86-8) serves as a critical building block for introducing lipophilic, halogenated aromatic motifs into drug candidates[1]. Structurally, the molecule features a primary hydroxyl group separated from a substituted phenyl ring by a two-carbon aliphatic spacer. This ethyl linkage is mechanistically significant: it insulates the hydroxyl oxygen from the electron-withdrawing inductive effects of the chlorinated aromatic system. Consequently, the substrate behaves as a highly nucleophilic primary alcohol, avoiding the chemoselectivity issues often encountered with direct phenolic hydroxyls[2].

This application note details three distinct, self-validating esterification protocols tailored to this substrate, allowing researchers to select the optimal pathway based on the stability of their carboxylic acid coupling partner and the scale of their synthesis.

Mechanistic Rationale & Pathway Selection

The selection of an esterification strategy hinges on the electronic and steric nature of the acyl donor. We outline three primary pathways:

  • Nucleophilic Acyl Substitution (Acyl Chloride): The most rapid and scalable method, utilizing highly electrophilic acyl chlorides.

  • Steglich Esterification: A mild, carbodiimide-mediated approach ideal for complex or stereochemically sensitive carboxylic acids that cannot withstand conversion to acyl chlorides.

  • Biocatalytic Transesterification: An environmentally benign approach utilizing immobilized lipases, offering near-perfect chemoselectivity and enzyme recyclability[3].

Workflow Substrate 4-Chloro-3-methylphenethyl alcohol (Nucleophilic Primary Alcohol) MethodA Acyl Chloride + NEt3 Standard Nucleophilic Substitution Substrate->MethodA Route 1 MethodB Carboxylic Acid + DCC/DMAP Steglich Esterification Substrate->MethodB Route 2 MethodC Acyl Donor + Novozym 435 Biocatalytic Esterification Substrate->MethodC Route 3 EvalA High Yield, Fast Kinetics (Robust for stable acids) MethodA->EvalA EvalB Mild Conditions (Ideal for sensitive acids) MethodB->EvalB EvalC Green Chemistry (High selectivity, recyclable) MethodC->EvalC

Fig 1: Esterification pathway decision matrix for 4-Chloro-3-methylphenethyl alcohol.

Experimental Methodologies

Protocol A: Acyl Chloride-Mediated Substitution (High-Throughput)

Causality & Design: This reaction proceeds via a standard addition-elimination mechanism. The addition of triethylamine (NEt₃) is non-negotiable; it acts as an acid scavenger to neutralize the HCl byproduct. Removing HCl prevents the reverse reaction (hydrolysis) and protects acid-sensitive functional groups on the substrate[4].

Step-by-Step Procedure:

  • Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve 1.0 equivalent of 4-Chloro-3-methylphenethyl alcohol in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Base Addition: Add 1.2 equivalents of anhydrous triethylamine (NEt₃) to the stirring solution. Cool the mixture to 0 °C using an ice-water bath.

  • Electrophile Addition: Dissolve 1.1 equivalents of the desired acyl chloride in a minimal volume of anhydrous DCM. Add this dropwise to the reaction mixture over 15–30 minutes to control the exothermic reaction.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with 1 M HCl, then brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure[4].

Protocol B: Steglich Esterification (Mild Conditions)

Causality & Design: When the carboxylic acid is prone to degradation under halogenating conditions (e.g., SOCl₂), Steglich conditions are employed. N,N'-Dicyclohexylcarbodiimide (DCC) activates the acid to an O-acylisourea. However, O-acylisourea can undergo a detrimental rearrangement to an unreactive N-acylurea. To prevent this, a catalytic amount of 4-Dimethylaminopyridine (DMAP) is added. DMAP acts as a superior nucleophile, rapidly attacking the O-acylisourea to form a highly reactive acylpyridinium intermediate, which is then trapped by the phenethyl alcohol.

Step-by-Step Procedure:

  • Activation: Dissolve 1.0 equivalent of the carboxylic acid and 1.0 equivalent of 4-Chloro-3-methylphenethyl alcohol in anhydrous DCM (0.1 M) at 0 °C.

  • Catalysis: Add 0.1 equivalents of DMAP.

  • Coupling: Add 1.1 equivalents of DCC (as a solution in DCM) dropwise.

  • Propagation: Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir for 12–18 hours.

  • Workup: Filter the suspension through a Celite pad to remove the precipitated dicyclohexylurea (DCU) byproduct. Wash the filtrate with 0.5 M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

Protocol C: Biocatalytic Esterification (Green Chemistry)

Causality & Design: Enzymatic esterification provides unparalleled chemoselectivity and avoids toxic coupling reagents. Using Novozym 435 (immobilized Candida antarctica lipase B) with vinyl acetate as the acyl donor makes the reaction thermodynamically irreversible. The leaving group, vinyl alcohol, rapidly tautomerizes to acetaldehyde, driving the equilibrium entirely toward the ester product[3].

Step-by-Step Procedure:

  • Setup: In a screw-cap vial, combine 1.0 equivalent of 4-Chloro-3-methylphenethyl alcohol and 3.0 equivalents of vinyl acetate in a non-polar solvent (e.g., hexane or toluene) at a 0.5 M concentration.

  • Biocatalysis: Add Novozym 435 (10% w/w relative to the alcohol substrate).

  • Incubation: Seal the vial and incubate in an orbital shaker at 50 °C and 200 rpm for 12–24 hours.

  • Workup: Terminate the reaction by filtering the mixture to recover the immobilized enzyme (which can be washed with hexane and reused up to 20 times)[3]. Evaporate the solvent and excess vinyl acetate under reduced pressure to yield the pure ester.

Quantitative Data & Yield Metrics

The following table summarizes the operational parameters and expected outcomes for the esterification of 4-Chloro-3-methylphenethyl alcohol using the three described protocols.

ProtocolReagents & CatalystsTemp (°C)Reaction TimeTypical YieldKey Advantage
A. Acyl Chloride R-COCl, NEt₃, DCM0 to 252–4 h85–95%Rapid kinetics, highly scalable
B. Steglich R-COOH, DCC, DMAP, DCM0 to 2512–18 h75–90%Mild, tolerates sensitive functional groups
C. Enzymatic Vinyl acetate, Novozym 43540–6012–24 h>95%Irreversible, green, allows enzyme recycling

Self-Validating QA/QC Workflows

To ensure the integrity of the protocols, each method contains built-in physical and chemical indicators that validate the reaction's progress before formal spectroscopic analysis (NMR/MS) is conducted:

  • Visual Validation in Protocol A: The formation of a dense, white precipitate (triethylammonium chloride) within the first 10 minutes of adding the acyl chloride is a direct indicator of successful nucleophilic attack and HCl generation. If the solution remains clear, the acyl chloride has likely hydrolyzed prior to use.

  • Visual Validation in Protocol B: The generation of dicyclohexylurea (DCU) as a white, insoluble byproduct in DCM confirms the activation of the carboxylic acid by DCC. The mass of the filtered DCU can be weighed to approximate reaction conversion.

  • Chromatographic Tracking (All Protocols): 4-Chloro-3-methylphenethyl alcohol is strongly UV-active at 254 nm. On a silica TLC plate (typically using a 4:1 Hexanes:Ethyl Acetate eluent), the conversion of the highly polar primary alcohol (lower R_f) to the more lipophilic ester (higher R_f) allows for unambiguous, real-time reaction monitoring.

  • Spectroscopic Confirmation: In ¹H-NMR, the diagnostic methylene protons adjacent to the hydroxyl group (-CH₂-OH) in 4-Chloro-3-methylphenethyl alcohol appear as a triplet near 3.8 ppm. Upon successful esterification, the electron-withdrawing nature of the newly formed ester carbonyl causes these protons to shift significantly downfield to approximately 4.2–4.4 ppm.

References

  • "4-Chloro-3-methylphenethyl alcohol | 842123-86-8 | Benchchem", Benchchem,
  • "Chemoselective Esterification of Phenolic Acids and Alcohols", ACS Public
  • "Application Notes and Protocols for the Esterification of Alcohols with 4-(Methylthio)phenylacetyl Chloride", Benchchem,
  • "Enzymatic synthesis of phenethyl ester from phenethyl alcohol with acyl donors", PubMed,

Sources

Method

Application Notes and Protocols for the Chromatographic Purification of 4-Chloro-3-methylphenethyl alcohol

Authored by: Dr. Gemini, Senior Application Scientist Abstract: This comprehensive guide provides detailed application notes and protocols for the purification of 4-Chloro-3-methylphenethyl alcohol, a key intermediate in...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: Dr. Gemini, Senior Application Scientist

Abstract: This comprehensive guide provides detailed application notes and protocols for the purification of 4-Chloro-3-methylphenethyl alcohol, a key intermediate in various synthetic pathways. We address the unique challenges presented by this molecule, including the presence of closely related structural isomers and process-related impurities. This document outlines systematic approaches for both analytical-scale method development using High-Performance Liquid Chromatography (HPLC) and preparative-scale purification via flash chromatography and preparative HPLC. The methodologies are designed to be robust and scalable, providing researchers, scientists, and drug development professionals with a validated framework for achieving high-purity material.

Introduction and Purification Strategy

4-Chloro-3-methylphenethyl alcohol is an aromatic alcohol whose utility in chemical synthesis is contingent upon its purity. The primary challenge in its purification is the effective separation from structurally similar impurities, such as regioisomers (e.g., 2-chloro-3-methylphenethyl alcohol, 4-chloro-2-methylphenethyl alcohol) and precursors from its synthesis, like the corresponding ketone or aldehyde. The presence of a chlorine atom and a methyl group on the benzene ring influences the molecule's polarity and chromatographic behavior, necessitating a carefully optimized separation strategy.

The choice of chromatographic technique is paramount and depends on the scale and desired final purity. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the preferred method for high-resolution analytical separation and can be scaled for high-purity preparative applications. For larger quantities where speed is a factor, flash chromatography offers a viable, lower-resolution alternative.

A logical workflow for purification is essential for success. The process begins with an initial purity assessment and method scouting at the analytical scale, followed by optimization and subsequent scale-up to a preparative method.

G cluster_0 Phase 1: Analytical Method Development cluster_1 Phase 2: Preparative Scale-Up A Crude Sample Analysis (TLC, NMR, LC-MS) B HPLC Column & Mobile Phase Scouting A->B C Gradient & Flow Rate Optimization B->C D Peak Identification & Purity Assessment C->D E Select Purification Scale (Flash vs. Prep HPLC) D->E Method Transfer F Calculate Loading & Flow Rate G Perform Preparative Run H Fraction Collection & Analysis I Combine Pure Fractions & Evaporate J Purified 4-Chloro-3-methylphenethyl alcohol I->J Final QC

Caption: Overall workflow for the purification of 4-Chloro-3-methylphenethyl alcohol.

Compound Profile and Physicochemical Properties

Understanding the properties of the target molecule is the foundation of method development.

PropertyValue / ObservationImplication for Chromatography
Molecular Formula C9H11ClO
Molecular Weight 170.64 g/mol
Appearance Expected to be a colorless to pale yellow oil or low-melting solid.Visual check for crude material quality.
Polarity Moderately polar. The hydroxyl group provides polarity, while the chlorinated aromatic ring is non-polar.Amenable to both normal-phase and reverse-phase chromatography. Reverse-phase is often preferred for better retention and resolution of aromatic compounds.
Solubility Soluble in methanol, ethanol, acetonitrile, ethyl acetate, and dichloromethane. Sparingly soluble in water.Provides a wide range of solvent choices for mobile phases and sample preparation. Acetonitrile and methanol are excellent choices for RP-HPLC.
UV Absorbance The benzene ring provides strong UV absorbance, typically around 220 nm and 265-275 nm.Enables sensitive detection using a standard UV-Vis detector in HPLC systems.
Potential Impurities Starting materials (e.g., 4-chloro-3-methylacetophenone), regioisomers, over-reduced byproducts (e.g., 4-chloro-3-methyl-ethylbenzene).The method must be selective enough to resolve these closely related species.

Application Note I: Analytical Method Development with RP-HPLC

Objective: To develop a high-resolution RP-HPLC method for the baseline separation of 4-Chloro-3-methylphenethyl alcohol from its potential process-related impurities.

3.1. Materials and Instrumentation

  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, multicolumn thermostat, and Diode Array Detector (DAD).

  • Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm (or similar high-performance C18 column).

  • Mobile Phase A: 0.1% Formic Acid in Water (HPLC Grade). The addition of an acid modifier like formic or trifluoroacetic acid can improve peak shape for acidic or phenolic compounds.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Sample Preparation: Dissolve crude material in a 50:50 mixture of Mobile Phase A and B to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

3.2. Protocol: Method Scouting and Optimization

  • Initial Column Equilibration: Equilibrate the C18 column with a 50:50 mixture of Mobile Phase A and B at a flow rate of 1.0 mL/min for at least 15 minutes.

  • Scouting Gradient: Perform an initial broad gradient run to determine the approximate elution time of the target compound and the complexity of the impurity profile.

    • Gradient: 10% B to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • Detection: Monitor at 220 nm and 270 nm.

  • Analysis of Scouting Run: Identify the main peak corresponding to 4-Chloro-3-methylphenethyl alcohol. Observe the retention times of all impurity peaks. The goal is to achieve a resolution (Rs) value of >1.5 between the main peak and its closest eluting impurity.

  • Gradient Optimization: Based on the scouting run, design a focused gradient.

    • Example: If the main peak elutes at 65% B, a new gradient can be designed to have a shallow slope around this point to increase resolution.

    • Optimized Gradient:

      • 0-2 min: Hold at 40% B

      • 2-12 min: Linear gradient from 40% B to 75% B

      • 12-14 min: Linear gradient from 75% B to 95% B

      • 14-16 min: Hold at 95% B (column wash)

      • 16-16.1 min: Return to 40% B

      • 16.1-20 min: Re-equilibration

  • Flow Rate and Temperature Adjustment: Minor adjustments to flow rate (e.g., 0.8 to 1.2 mL/min) or temperature (e.g., 25 to 40 °C) can be made to fine-tune selectivity and resolution. Increasing temperature generally decreases retention time and can improve peak efficiency.

  • Method Validation: Once optimized, perform multiple injections to confirm reproducibility of retention times and peak areas.

3.3. Expected Results

A successful method will show a sharp, symmetrical peak for 4-Chloro-3-methylphenethyl alcohol, well-separated from all other impurity peaks. The DAD detector can be used to perform peak purity analysis, confirming that the main peak is spectrally homogeneous.

Application Note II: Preparative Scale Purification

Objective: To scale up the optimized analytical method for the purification of gram-scale quantities of 4-Chloro-3-methylphenethyl alcohol.

4.1. Method Selection: Flash Chromatography vs. Preparative HPLC

The choice between these two techniques depends on the required purity and the difficulty of the separation.

G A Is Resolution (Rs) of critical pair > 1.5 on analytical scale? B Is desired purity > 99.5%? A->B Yes C Flash Chromatography (High Throughput, Moderate Purity) A->C No B->C No D Preparative HPLC (High Purity, Lower Throughput) B->D Yes

Caption: Decision tree for selecting the appropriate preparative purification method.

4.2. Protocol: Preparative HPLC Scale-Up

This protocol assumes the separation is challenging and requires the high resolution of preparative HPLC.

4.2.1. Materials and Instrumentation

  • Preparative HPLC System: A Shimadzu LC-20AP system or equivalent, with a high-flow pump, autosampler or manual injector, fraction collector, and UV-Vis detector.

  • Column: A C18 column with the same stationary phase as the analytical column, but with a larger diameter (e.g., 20-50 mm). Example: Phenomenex Luna C18(2), 21.2 x 250 mm, 10 µm.

  • Mobile Phases: Same as the analytical method (A: 0.1% Formic Acid in Water; B: Acetonitrile), but in larger volumes.

  • Sample Preparation: Dissolve the crude material in a minimal amount of a strong solvent (like DMSO or DMF) and then dilute with the initial mobile phase composition to the highest possible concentration without causing precipitation.

4.2.2. Scale-Up Calculations and Procedure

  • Flow Rate Scaling: The flow rate is scaled based on the cross-sectional area of the columns.

    • New Flow Rate = (Old Flow Rate) x (New Column Radius / Old Column Radius)²

    • Example: Scaling from a 4.6 mm ID column to a 21.2 mm ID column:

      • New Flow Rate = 1.0 mL/min x (10.6 mm / 2.3 mm)² ≈ 21.2 mL/min

  • Gradient Time Adjustment: The gradient duration should be kept proportional to the new flow rate and column volume to maintain similar separation.

    • New Gradient Time = (Old Gradient Time) x (Old Flow Rate / New Flow Rate) x (New Column Volume / Old Column Volume)

    • For a simple geometric scale-up, the gradient time points are multiplied by the flow rate scaling factor.

  • Loading Capacity Determination: Perform a loading study by injecting increasing amounts of the sample until resolution begins to degrade. A typical loading for a 21.2 mm ID column can be in the range of 50-500 mg per injection, depending on the separation.

  • Purification Run and Fractionation:

    • Equilibrate the preparative column with the starting mobile phase composition.

    • Inject the dissolved crude sample.

    • Run the scaled-up gradient method.

    • Collect fractions based on the UV detector signal. Set the fraction collector to trigger collection just before the target peak elutes and stop just after it returns to baseline.

  • Post-Purification Analysis:

    • Analyze each collected fraction using the optimized analytical HPLC method to determine its purity.

    • Combine all fractions that meet the desired purity specification (e.g., >99.0%).

    • Remove the organic solvent using a rotary evaporator.

    • If necessary, perform a liquid-liquid extraction to remove the formic acid and any remaining non-volatile solvents, followed by drying over sodium sulfate and final evaporation.

References

  • Kirkland, J. J., & Snyder, L. R. (2010). Introduction to Modern Liquid Chromatography, 3rd Edition. John Wiley & Sons. [Link]

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography. [Link]

  • Dong, M. W. (2013). The Power of Temperature in High-Performance Liquid Chromatography. LCGC North America, 31(8), 612-623. [Link]

  • Guiochon, G., & Felinger, A. (2005). Preparative Liquid Chromatography. John Wiley & Sons. [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 4-Chloro-3-methylphenethyl alcohol

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific synthetic bottlenecks encountered when producing 4-Chloro-3-methylph...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific synthetic bottlenecks encountered when producing 4-Chloro-3-methylphenethyl alcohol (CAS: 842123-86-8). This molecule is a highly valued building block in pharmaceutical development, but its synthesis is frequently plagued by chemoselectivity issues and poor conversion rates.

This guide dissects the two primary synthetic pathways—Borane-mediated reduction and Grignard addition—providing the causality behind common failures and self-validating protocols to ensure reproducible, high-yield results.

Section 1: Borane-Mediated Reduction (Preferred Laboratory Route)

The most direct route to 4-chloro-3-methylphenethyl alcohol is the reduction of 4-chloro-3-methylphenylacetic acid.

Q1: Why is my yield plateauing at 60% with BH₃-THF, with significant unreacted starting material remaining?

The Causality: The reduction of carboxylic acids by borane is an addition-elimination process that proceeds via a triacyloxyborane intermediate[1]. The rate-limiting step is the initial coordination of the Lewis acidic boron to the carbonyl oxygen, followed by the evolution of hydrogen gas[2]. If your yield is plateauing, the root cause is typically twofold:

  • Reagent Degradation: BH₃-THF slowly cleaves the THF ring at room temperature, reducing the active hydride equivalents.

  • Incomplete Hydrolysis: The reaction forms a robust borate ester complex. Standard aqueous workups often fail to fully hydrolyze this ester, trapping your product in the aqueous phase or as a boron complex in the organic phase.

The Solution: Titrate your BH₃-THF before use. To solve the hydrolysis issue, implement a strict methanol quench. Methanolysis actively cleaves the B-O bonds, forming volatile trimethyl borate, which is easily removed in vacuo.

Q2: Can I substitute LiAlH₄ for BH₃-THF to drive the reaction to completion faster?

The Causality: I strongly advise against this. While Lithium aluminum hydride (LiAlH₄) is a more potent reducing agent, it lacks chemoselectivity. Applying LiAlH₄ to chloroarenes poses a severe risk of hydrodehalogenation (cleavage of the aryl-chlorine bond)[3]. This will yield 3-methylphenethyl alcohol as a critical, hard-to-separate impurity. Borane is highly chemoselective for carboxylic acids and will leave the aryl chloride completely intact[1].

G Start 4-Chloro-3-methylphenylacetic Acid BH3 BH3-THF Complex Start->BH3 LiAlH4 LiAlH4 Reagent Start->LiAlH4 Intermediate Triacyloxyborane Intermediate BH3->Intermediate Chemoselective Reduction Product 4-Chloro-3-methylphenethyl alcohol (Target Product) Intermediate->Product Aqueous Hydrolysis LiAlH4->Product Minor Pathway Dehalogenation Aryl Chloride Cleavage (Side Reaction) LiAlH4->Dehalogenation Over-reduction Byproduct 3-Methylphenethyl alcohol (Impurity) Dehalogenation->Byproduct

Fig 1: Chemoselectivity of Borane vs. LiAlH4 in the reduction of 4-chloro-3-methylphenylacetic acid.

Protocol 1: Optimized Borane Reduction Workflow

This protocol is a self-validating system: the cessation of gas evolution visually confirms the completion of the rate-limiting intermediate formation.

  • Setup: In a flame-dried, N₂-purged round-bottom flask, dissolve 10.0 mmol of 4-chloro-3-methylphenylacetic acid in 20 mL of anhydrous THF.

  • Addition: Cool the reaction mixture to 0 °C using an ice bath. Dropwise, add 15.0 mL of a 1.0 M solution of BH₃-THF (1.5 equiv).

    • Self-Validation Checkpoint: Monitor the bubbler. You must observe immediate H₂ gas evolution. If no gas evolves, your borane is dead.

  • Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours. The gas evolution will cease after ~30 minutes, indicating complete formation of the triacyloxyborane.

  • Methanolysis (Critical Step): Cool the flask back to 0 °C. Cautiously add 10 mL of anhydrous Methanol dropwise. Stir for 1 hour at room temperature. This destroys unreacted borane and cleaves the borate esters.

  • Workup: Concentrate the mixture under reduced pressure to remove THF and volatile trimethyl borate. Partition the residue between Ethyl Acetate (50 mL) and 1M HCl (30 mL). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the pure alcohol (>92% yield).

Section 2: Grignard Addition with Ethylene Oxide (Scale-Up Route)

For larger-scale industrial applications, the reaction of a Grignard reagent with ethylene oxide is highly economical[4].

Q3: During scale-up, my Grignard reaction yields a complex mixture containing polyethylene glycols and biaryl impurities. How do I fix this?

The Causality:

  • Biaryl Impurities: These arise from Wurtz-type homo-coupling during the formation of the Grignard reagent. High localized concentrations of the starting halide reacting with the newly formed Grignard reagent cause this.

  • Polyethylene Glycol (PEG) Formation: Ethylene oxide is highly prone to ring-opening polymerization under Lewis acidic conditions (Mg²⁺ acts as a Lewis acid) if the temperature exceeds 10 °C[4].

The Solution: First, ensure you are using 4-bromo-1-chloro-2-methylbenzene as your starting material. The C-Br bond is significantly weaker than the C-Cl bond, allowing for exclusive, regioselective Grignard formation at the bromide position without disturbing the chloride. Second, strictly control the exotherm during ethylene oxide addition by using a dry ice/acetone bath and utilizing a continuous flow or slow-addition batch process.

Protocol 2: Optimized Grignard Workflow
  • Grignard Formation: To a suspension of Mg turnings (1.1 equiv) in anhydrous THF, add a crystal of iodine to activate the magnesium. Heat gently until the iodine color fades. Dropwise, add 4-bromo-1-chloro-2-methylbenzene (1.0 equiv) at a rate that maintains a gentle reflux without external heating.

  • Cooling: Once the magnesium is consumed, cool the dark Grignard solution to strictly -20 °C using a dry ice/acetone bath.

  • Ethylene Oxide Addition: Introduce ethylene oxide (1.2 equiv) as a pre-chilled solution in THF dropwise. Maintain the internal temperature below 0 °C at all times to prevent PEG polymerization.

  • Quench: Slowly pour the reaction mixture into a vigorously stirred, ice-cold saturated aqueous NH₄Cl solution. Do not use strong acids, as they will catalyze the dehydration of your product.

  • Isolation: Extract with Methyl tert-butyl ether (MTBE), wash with water, dry over MgSO₄, and purify via vacuum distillation.

Quantitative Data Summary

ParameterRoute 1: Borane ReductionRoute 2: Grignard + Ethylene Oxide
Typical Yield 88% – 95%75% – 85%
Chemoselectivity (Aryl-Cl) Excellent (No dehalogenation)Excellent (Requires Bromo-Chloro starting material)
Major Impurities Borate esters (if poorly hydrolyzed)Wurtz biaryls, Polyethylene glycols
Scalability Best for Discovery/Lab Scale (<100g)Best for Pilot/Process Scale (>1kg)
Primary Safety Hazard H₂ gas evolutionEthylene oxide toxicity/volatility

References

  • Reduction of Carboxylic Acids and Their Derivatives Chemistry Steps URL:[Link]

  • 6.5: Reactions of Carboxylic Acids - An Overview Chemistry LibreTexts URL:[Link]

  • Phenethyl alcohol Grokipedia URL:[Link]

  • Dehalogenation of Chloroarenes with Sodium Dihydridobis(2-methoxyethoxo)aluminate in the Presence of Transition Metal Compounds Collection of Czechoslovak Chemical Communications URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 4-Chloro-3-methylphenethyl Alcohol Oxidation

Welcome to the Process Chemistry & Scale-Up Support Portal. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the chemoselective oxidation of 4-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry & Scale-Up Support Portal. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the chemoselective oxidation of 4-Chloro-3-methylphenethyl alcohol .

Converting this primary aryl-alkyl alcohol to its corresponding aldehyde (4-Chloro-3-methylphenylacetaldehyde) without triggering over-oxidation to the carboxylic acid—or inducing unwanted aromatic ring substitutions—requires precise mechanistic control. This guide outlines the causality behind common side reactions and provides self-validating protocols to ensure reproducible yields.

Mechanistic Overview & Pathway Visualization

The fundamental challenge in primary alcohol oxidation is that the target aldehyde is often more reactive than the starting alcohol. If water is present in the reaction matrix, the aldehyde rapidly undergoes hydration to form a gem-diol (aldehyde hydrate). This hydrate is the requisite intermediate for over-oxidation to the carboxylic acid [1][1].

Furthermore, when using halogen-based co-oxidants (like sodium hypochlorite), the electron-rich aromatic ring of the substrate is susceptible to electrophilic chlorination if the pH drops into the acidic regime.

G Alc 4-Chloro-3-methylphenethyl alcohol (Primary Alcohol) Ald 4-Chloro-3-methylphenylacetaldehyde (Target Aldehyde) Alc->Ald DMP or TEMPO (Controlled) Chlor Chlorinated Byproducts (Electrophilic Substitution) Alc->Chlor Excess NaOCl / Low pH Hyd Aldehyde Hydrate (Gem-diol Intermediate) Ald->Hyd + H2O (Unwanted) Ald->Chlor Excess NaOCl / Low pH Acid 4-Chloro-3-methylphenylacetic acid (Over-oxidation) Hyd->Acid Excess Oxidant

Reaction pathways: desired aldehyde synthesis vs. over-oxidation and chlorination side reactions.

Troubleshooting FAQs

Q1: I am trying to synthesize the aldehyde, but my LC-MS shows significant formation of 4-Chloro-3-methylphenylacetic acid. How do I stop this over-oxidation?

Root Cause: The presence of adventitious water is allowing the target aldehyde to form a gem-diol, which is subsequently oxidized to the carboxylic acid [1][1]. Solution:

  • For Lab Scale: Switch to Dess-Martin Periodinane (DMP). DMP operates in strictly anhydrous conditions (typically in dichloromethane), entirely precluding hydrate formation and stopping the oxidation cleanly at the aldehyde stage [2][2].

  • For Process Scale: If using TEMPO/Bleach (Anelli oxidation), ensure your reaction is kept strictly biphasic and limit the NaOCl to exactly 1.05 equivalents. Over-oxidation in TEMPO systems is highly dependent on excess oxidant and prolonged exposure to the aqueous phase [3][3].

Q2: I scaled up the TEMPO/NaOCl oxidation, but I'm seeing multiple chlorinated impurities on the aromatic ring. What went wrong?

Root Cause: Loss of pH control. The active oxidant in the Anelli protocol is the oxoammonium ion, generated by NaOCl. If the aqueous phase pH drops below 8.0, the equilibrium shifts to form hypochlorous acid ( HOCl ), which is a potent electrophilic chlorinating agent. The methyl group on your substrate activates the aromatic ring, making it highly susceptible to electrophilic aromatic substitution. Solution: Buffer the NaOCl solution with NaHCO3​ to maintain a strict pH of 8.6–9.5 before addition. This ensures the bleach acts solely to regenerate the TEMPO oxoammonium species without chlorinating the ring.

Q3: My Dess-Martin Periodinane (DMP) reaction is stalling at 50% conversion. Should I heat it?

Root Cause: Do not heat DMP reactions; they can be thermally unstable. Stalling DMP oxidations usually occur because the initial ligand exchange (displacement of an acetate ligand on the iodine by your alcohol) is too slow. Solution: Add a catalytic amount of tert-butanol or exactly one equivalent of water. Paradoxically, trace water accelerates DMP oxidations by hydrolyzing an acetate ligand, increasing the electron-donating ability of the hydroxyl group and weakening the I-OAc bond, which dramatically speeds up the catalytic cycle [4][4].

Quantitative Reagent Comparison

Selecting the right oxidant depends entirely on your target product and scale. Use the table below to evaluate the trade-offs for 4-Chloro-3-methylphenethyl alcohol.

Oxidant SystemTarget ProductTypical YieldOver-Oxidation RiskScalability / CostKey Mechanistic Advantage
Dess-Martin (DMP) Aldehyde85–95%Very LowPoor (High cost, shock sensitive)Anhydrous hypervalent iodine mechanism completely prevents gem-diol formation.
TEMPO / NaOCl / NaBr Aldehyde80–90%Moderate (pH dependent)Excellent (Low cost, green)Catalytic cycle avoids heavy metals; biphasic nature protects the aldehyde.
Swern (DMSO / (COCl)₂) Aldehyde75–85%LowModerate (Requires -78 °C)Reliable, but generates toxic, malodorous dimethyl sulfide byproduct.
Jones (CrO₃ / H₂SO₄) Carboxylic Acid>90%N/A (Intended)Poor (Heavy metal toxicity)Aqueous acidic conditions force complete hydration and subsequent oxidation to acid.

Validated Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems . They include built-in In-Process Controls (IPCs) and specific quenching mechanisms to guarantee safety and reproducibility.

Protocol A: Lab-Scale Selective Oxidation to Aldehyde (DMP Method)

Best for: <10 gram scale, rapid library synthesis, highest chemoselectivity.

  • Preparation: Dissolve 4-Chloro-3-methylphenethyl alcohol (1.0 eq) in anhydrous Dichloromethane (DCM) to a concentration of 0.2 M under an inert argon atmosphere.

  • Oxidant Addition: Cool the flask to 0 °C. Add Dess-Martin Periodinane (1.1 eq) portion-wise over 5 minutes.

  • Acceleration (Optional): If the substrate is sterically hindered, add tert-butanol (0.1 eq) to accelerate ligand exchange on the iodine center.

  • Reaction: Remove the ice bath and stir at room temperature for 1–2 hours.

  • Self-Validation (IPC): Spot the reaction on a silica TLC plate (Hexanes:EtOAc 8:2). The target aldehyde will run higher (less polar) than the starting alcohol and will stain brightly with 2,4-Dinitrophenylhydrazine (2,4-DNPH) stain, confirming the presence of a carbonyl.

  • Quench & Workup: Pour the reaction into a 1:1 mixture of saturated aqueous NaHCO3​ and saturated aqueous Na2​S2​O3​ (Sodium thiosulfate).

    • Causality: The NaHCO3​ neutralizes the acetic acid byproduct. The Na2​S2​O3​ reduces any unreacted hypervalent iodine species to safe, water-soluble iodinanes, preventing post-workup oxidation.

  • Extraction: Stir vigorously until the organic layer is completely clear (approx. 15 mins). Extract with DCM, dry over MgSO4​ , and concentrate in vacuo.

Protocol B: Process-Scale Oxidation to Aldehyde (TEMPO/Bleach Method)

Best for: >10 gram scale, pilot plant production, avoiding heavy metals.

  • Biphasic Setup: Dissolve the alcohol (1.0 eq) in DCM (0.5 M). Add a solution of TEMPO (0.01 eq) and KBr (0.1 eq) dissolved in a minimal amount of water. Cool the biphasic mixture to 0 °C.

    • Causality: KBr acts as a co-catalyst. Bleach oxidizes bromide to hypobromite ( OBr− ), which oxidizes TEMPO to the active oxoammonium ion much faster than bleach alone.

  • pH Adjustment (Critical): Prepare a 0.5 M solution of NaOCl (1.05 eq). Buffer this aqueous bleach solution with solid NaHCO3​ until the pH is strictly between 8.6 and 9.5.

  • Addition: Add the buffered NaOCl dropwise over 30 minutes, maintaining the internal temperature below 5 °C. Vigorous stirring (>500 rpm) is mandatory to maximize the interfacial surface area between the DCM and water.

  • Self-Validation (IPC): The organic layer will initially turn red/orange (active oxoammonium species) and fade to yellow as the reaction completes. Test the aqueous layer with starch-iodide paper; a persistent blue/black color indicates excess oxidant is still present.

  • Quench: Once TLC shows complete consumption of the alcohol, immediately quench the remaining oxidant by adding aqueous sodium sulfite ( Na2​SO3​ ).

  • Extraction: Separate the phases, wash the organic layer with brine, dry, and concentrate to yield the aldehyde.

References

  • Dess-Martin Periodinane - Organic Chemistry II Fiveable[Link]

  • Dess–Martin periodinane Wikipedia[Link]

  • Alcohol oxidation Wikipedia[Link]

  • TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy Organic Chemistry Portal[Link]

  • TEMPO-Mediated Oxidation of Primary Alcohols to Carboxylic Acids by Exploitation of Ethers in an Aqueous–Organic Biphase System ResearchGate[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Validating the Structural Integrity of Synthesized 4-Chloro-3-methylphenethyl alcohol

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a foundational pillar of the entire research and development pipeline.[1][2] An error in structur...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a foundational pillar of the entire research and development pipeline.[1][2] An error in structural assignment can lead to the misinterpretation of biological data, wasted resources, and significant delays in development programs.[1] This guide provides an in-depth, comparative framework for validating the structural integrity of a synthesized target molecule, 4-Chloro-3-methylphenethyl alcohol.

We move beyond a simple recitation of techniques. As a senior application scientist, the goal is to present a self-validating, logical workflow that explains the causality behind experimental choices. This guide will compare the data obtained from primary analytical techniques against potential isomeric alternatives and synthetic impurities, providing the supporting experimental data and protocols necessary for confident structural elucidation.

The Orthogonal Approach: A Multi-Technique Imperative

No single analytical technique is sufficient for the complete and unambiguous determination of a chemical structure.[3] A robust validation strategy employs an orthogonal approach, where multiple, independent methods are used to corroborate the findings. For 4-Chloro-3-methylphenethyl alcohol, our primary validation suite will consist of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, supported by High-Performance Liquid Chromatography (HPLC) for purity assessment and Thermal Analysis for physical characterization.[4][5]

This integrated workflow ensures that every aspect of the molecule's constitution—from its atomic connectivity and molecular mass to its functional groups and purity—is rigorously examined.

cluster_synthesis Synthesis & Purification cluster_validation Structural & Purity Validation cluster_final Final Confirmation Synthesis Synthesized Product (Crude 4-Chloro-3-methylphenethyl alcohol) NMR NMR Spectroscopy (Connectivity & Isomer Check) Synthesis->NMR Orthogonal Analysis MS Mass Spectrometry (Molecular Weight & Formula) Synthesis->MS Orthogonal Analysis IR IR Spectroscopy (Functional Group ID) Synthesis->IR Orthogonal Analysis HPLC HPLC (Purity & Impurity Profile) Synthesis->HPLC Orthogonal Analysis Confirmed Structurally Validated 4-Chloro-3-methylphenethyl alcohol NMR->Confirmed Data Correlation & Verification MS->Confirmed Data Correlation & Verification IR->Confirmed Data Correlation & Verification HPLC->Confirmed Data Correlation & Verification

Caption: Integrated workflow for structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy is the most powerful technique for elucidating the precise structure of an organic molecule in solution.[3][5] It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C), revealing the connectivity and spatial relationships that define the molecule's unique architecture.

Causality: For a substituted phenethyl alcohol, NMR is crucial for definitively placing the chloro and methyl groups on the aromatic ring and confirming the ethyl alcohol side chain. Any isomeric byproduct from the synthesis would produce a distinctly different NMR spectrum.

Expected Spectral Data for 4-Chloro-3-methylphenethyl alcohol
Technique Expected Chemical Shift (ppm) Multiplicity Assignment Rationale
¹H NMR ~7.25dH-5Doublet, ortho-coupling to H-6.
~7.10ddH-6Doublet of doublets, ortho-coupling to H-5 and meta-coupling to H-2.
~7.05dH-2Doublet, meta-coupling to H-6.
~3.80t-CH₂-OHTriplet, coupled to the adjacent -CH₂-Ar.
~2.80t-CH₂-ArTriplet, coupled to the adjacent -CH₂-OH.
~2.35s-CH₃Singlet, no adjacent protons.
~1.5-2.0br s-OHBroad singlet, exchangeable proton.
¹³C NMR ~138sC-1 (Ar-C)Quaternary carbon attached to the ethyl group.
~135sC-3 (Ar-C)Quaternary carbon attached to the methyl group.
~132sC-4 (Ar-C)Quaternary carbon attached to the chlorine atom.
~130dC-5 (Ar-CH)Aromatic CH.
~128dC-6 (Ar-CH)Aromatic CH.
~126dC-2 (Ar-CH)Aromatic CH.
~63t-CH₂-OHAliphatic carbon attached to the hydroxyl group.
~39t-CH₂-ArAliphatic carbon attached to the aromatic ring.
~20q-CH₃Methyl carbon.
Comparative NMR Data for Potential Isomeric Impurities

The key to validation is comparing the experimental data to what would be expected from plausible alternatives.

Isomer Key Differentiating ¹H NMR Feature
2-Chloro-3-methylphenethyl alcohol Aromatic region would show a different splitting pattern, likely three distinct multiplets.
4-Chloro-2-methylphenethyl alcohol Aromatic region would show a different splitting pattern. The methyl singlet would likely be slightly downfield.
5-Chloro-3-methylphenethyl alcohol Aromatic region would show three singlets or narrow multiplets due to meta- and para- relationships.
Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified synthesized compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (0 ppm).

  • Data Acquisition: Acquire ¹H NMR, ¹³C NMR, COSY, and HSQC spectra on a 400 MHz or higher spectrometer.

  • Analysis: Process the data and assign all peaks. The correlation of proton and carbon signals in the 2D spectra (COSY and HSQC) must be consistent with the proposed structure of 4-Chloro-3-methylphenethyl alcohol and inconsistent with potential isomers.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry provides the exact molecular weight and elemental composition of a compound, acting as a crucial first check for the synthesized product.[4][6]

Causality: For a halogenated compound, MS offers a unique diagnostic feature: the isotopic pattern. Chlorine has two abundant isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a characteristic M+2 peak with an intensity ratio of approximately 3:1, providing strong evidence for the presence of a single chlorine atom.[7]

Expected Mass Spectrum Data
  • Molecular Ion (M⁺): The target molecule, C₈H₉ClO, has a monoisotopic mass of 156.0342 g/mol . A high-resolution mass spectrometer (HRMS) should detect this mass with an accuracy of <5 ppm.

  • Isotopic Pattern: A peak at m/z ~156 (M⁺, containing ³⁵Cl) and a peak at m/z ~158 (M+2, containing ³⁷Cl) with a relative intensity of roughly 3:1.[7]

  • Key Fragmentation: Electron ionization (EI) would likely cause cleavage of the bond beta to the aromatic ring, a common fragmentation pathway for phenethyl derivatives.[8] The expected major fragment would be the loss of the CH₂OH group, leading to a benzylic cation.

cluster_mol 4-Chloro-3-methylphenethyl alcohol cluster_ms Expected EI-MS Fragmentation Mol Mol M_ion [C₈H₉³⁵ClO]⁺˙ m/z = 156 M2_ion [C₈H₉³⁷ClO]⁺˙ m/z = 158 M_ion->M2_ion ~3:1 Intensity Ratio Fragment [C₇H₆³⁵Cl]⁺ m/z = 125 M_ion->Fragment - CH₂OH

Caption: Expected mass spectrometry fragmentation.

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the compound in a volatile solvent like dichloromethane or ethyl acetate.

  • GC Separation: Inject 1 µL of the solution into a gas chromatograph equipped with a suitable capillary column (e.g., DB-5ms). Use a temperature program that effectively separates the target compound from any residual solvent or volatile impurities.

  • MS Detection: Analyze the eluent using a mass spectrometer operating in electron ionization (EI) mode. Acquire data over a mass range of m/z 40-400.

  • Analysis: Identify the peak corresponding to the product. Analyze its mass spectrum for the correct molecular ion, the characteristic 3:1 chlorine isotope pattern, and plausible fragmentation.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups within a molecule.[9]

Causality: While less definitive for overall structure than NMR, IR provides immediate, confirmatory evidence for the hydroxyl group and the aromatic system. The absence of unexpected peaks (e.g., a strong carbonyl C=O stretch around 1700 cm⁻¹) is equally important, as it helps rule out oxidized byproducts.

Expected IR Absorption Bands
Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3500–3200 (broad)O–H stretchAlcohol (-OH)
3100–3000 (medium)C–H stretchAromatic C-H
3000–2850 (medium)C–H stretchAliphatic C-H
1600–1450 (multiple)C=C stretchAromatic Ring
1320–1000 (strong)C–O stretchPrimary Alcohol
850–550 (medium)C–Cl stretchAryl Halide

Data adapted from standard IR correlation charts and studies on similar phenolic compounds.[9][10][11]

Experimental Protocol: FTIR Analysis
  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, prepare a KBr pellet by grinding ~1 mg of the sample with ~100 mg of dry KBr and pressing it into a transparent disk.

  • Data Acquisition: Collect a background spectrum of the empty accessory. Then, collect the sample spectrum over the range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands and confirm they are consistent with the proposed structure.

HPLC and Thermal Analysis: Confirming Purity and Physical Properties

While the spectroscopic techniques confirm the structure, they must be performed on a pure sample. HPLC is the gold standard for assessing the purity of non-volatile organic compounds.[12] Thermal analysis provides data on physical properties like melting point and thermal stability.

High-Performance Liquid Chromatography (HPLC)

Causality: An HPLC analysis provides a quantitative measure of purity. The presence of multiple peaks indicates impurities, which could include starting materials, reagents, or the isomeric byproducts discussed previously. A high-purity sample (>98%) is essential for accurate biological testing.[13]

Experimental Protocol: RP-HPLC Purity Assessment
  • System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[14][15]

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point could be 50:50 (v/v).[12][14]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 220 nm.[14]

  • Sample Preparation: Prepare a standard solution of ~0.2 mg/mL in the mobile phase.

  • Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.

Compound Expected Retention Time
4-Chloro-3-methylphenethyl alcoholMain Peak
Potential IsomersLikely to have slightly different retention times due to minor polarity differences.
Synthesis Starting MaterialsWill have significantly different retention times.
Thermal Analysis (DSC/TGA)

Causality: Differential Scanning Calorimetry (DSC) provides a precise melting point, which is a key physical constant and an indicator of purity (impurities tend to broaden and depress the melting point).[16][17] Thermogravimetric Analysis (TGA) determines the temperature at which the compound begins to decompose, defining its thermal stability.[18]

Experimental Protocol: DSC/TGA
  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan or a ceramic TGA crucible.

  • DSC Method: Heat the sample under a nitrogen atmosphere at a rate of 10 °C/min from room temperature to a temperature above the expected melting point.

  • TGA Method: Heat the sample under a nitrogen atmosphere at a rate of 10 °C/min from room temperature to ~600 °C.

  • Analysis: Determine the onset and peak of the melting endotherm from the DSC curve. Determine the onset of weight loss from the TGA curve.

Conclusion: A Self-Validating System

The structural validation of a synthesized compound like 4-Chloro-3-methylphenethyl alcohol is not a linear process but a system of cross-checks. The molecular formula confirmed by HRMS must match the atoms counted in the NMR assignment. The functional groups identified by IR must be present in the structure derived from NMR. The single sharp peak in the HPLC chromatogram must correspond to the compound whose structure was confirmed by spectroscopy. By integrating these orthogonal techniques, we create a self-validating system that provides unequivocal confidence in the structural integrity of the target molecule, a critical requirement before advancing a compound in the drug development process.[1][19]

References

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  • Technology Networks. (2025, June 30). Faster, More Confident Small Molecule Structure Verification in Pharmaceutical R&D. [Link]

  • Dunn, W. B., et al. (2011). Current and Future Perspectives on the Structural Identification of Small Molecules in Biological Systems. Metabolites, 1(1), 3-21. [Link]

  • Ehlmann, C. L., et al. (2005). Quantification of Aromatic and Halogenated Hydrocarbons and Alcohol Mixtures at the Elemental, Structural, and Parent Molecular Ion Level. Analytical Chemistry, 77(6), 1755-1762. [Link]

  • SIELC Technologies. (n.d.). Separation of Phenethyl alcohol, p-(tert-butyl)- on Newcrom R1 HPLC column. [Link]

  • McLafferty, F. W. (1957). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 29(12), 1782-1789. [Link]

  • Clark, J. (2023). Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. [Link]

  • Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews, 2(1-4), 23-60. [Link]

  • Sadybekov, A., & Katritch, V. (2019). A Structure-Based Drug Discovery Paradigm. Topics in Medicinal Chemistry. [Link]

  • Fiehn Lab, UC Davis. (n.d.). Structure Elucidation of Small Molecules. [Link]

  • Patsnap. (2025, March 20). How are chemical structures analyzed in drug discovery?. [Link]

  • SIELC Technologies. (n.d.). HPLC Determination of Phenethyl alcohol on Newcrom BH Column. [Link]

  • Ehlmann, C. L., et al. (2005). Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level. PubMed. [Link]

  • NIST. (n.d.). Phenol, 4-chloro-3-methyl-. NIST Chemistry WebBook. [Link]

  • MOLBASE. (n.d.). 4-Chloro-3-methylphenol H-NMR | C-NMR Spectral Analysis. [Link]

  • Posy, S. L., et al. (2025). Ascertaining a Structural Basis in Drug Discovery and Development. Journal of Medicinal Chemistry. [Link]

  • Hosseini, R., Naderi, F., & Nasrollahi, S. (2015). Determination of phenylethyl alcohol by reversed-phase high-performance liquid chromatography (rp-hplc) in budesonide nasal spray. African Journal of Pure and Applied Chemistry, 9(5), 98-103. [Link]

  • Semantic Scholar. (2015). Determination of phenylethyl alcohol by reversed-phase high-performance liquid chromatography (RP-HPLC) in Budesonide nasal spray. [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-Chloro-3-methylphenethyl alcohol

As a Senior Application Scientist, I approach laboratory safety and chemical handling not as a static compliance checklist, but as a dynamic interaction between molecular structure, physical properties, and the operation...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety and chemical handling not as a static compliance checklist, but as a dynamic interaction between molecular structure, physical properties, and the operational environment. When handling 4-Chloro-3-methylphenethyl alcohol (CAS: 842123-86-8)[1], understanding the "why" behind the safety protocols is just as critical as the "how."

This guide provides a comprehensive, self-validating operational framework for researchers and drug development professionals working with this specific halogenated aromatic alcohol.

Mechanistic Hazard Causality: The "Why" Behind the PPE

4-Chloro-3-methylphenethyl alcohol features a chloro-substituent on an aromatic ring, coupled with a phenethyl alcohol moiety[2]. This specific structure dictates our entire handling strategy:

  • Lipophilicity & Dermal Permeation: The chlorine atom significantly increases the molecule's lipophilicity (LogP). Highly lipophilic compounds can rapidly permeate biological membranes and standard latex gloves.

  • Volatility & Respiratory Irritation: While the alcohol group allows for hydrogen bonding (slightly reducing volatility compared to pure halogenated benzenes), the compound still possesses enough vapor pressure at room temperature to act as a respiratory and mucous membrane irritant[3].

Core PPE Specifications & Quantitative Justification

To mitigate these specific structural hazards, standard laboratory PPE is insufficient. The following table outlines the required protective equipment and the mechanistic causality for each choice.

PPE CategorySpecificationMechanistic Justification
Hand Protection Nitrile ( 5 mil thickness) or Neoprene glovesHalogenated aromatics rapidly degrade latex. Nitrile provides a superior steric and chemical barrier against lipophilic penetration.
Eye Protection ANSI Z87.1 rated Splash GogglesProtects against aerosolized micro-droplets generated during active pipetting, sonication, or vortexing.
Body Protection Flame-Resistant (FR) Lab Coat (100% Cotton or Nomex)Prevents dermal exposure. FR material mitigates secondary risks if the alcohol is handled adjacent to reactive synthetic reagents.
Respiratory Fume Hood (Face velocity 0.5 m/s) or N95/OV RespiratorPrimary handling must occur in a hood. If handled externally, an Organic Vapor (OV) cartridge is required to capture aromatic volatiles.

Self-Validating Operational Workflows

A safety protocol is only robust if it can detect its own failure. We implement self-validating systems to ensure that any breach in safety is immediately visible before exposure occurs.

Protocol A: The "Double-Glove Contrast" Method

To ensure glove integrity against lipophilic permeation, utilize a visual validation system.

  • Don the Indicator Glove: Put on a brightly colored inner glove (e.g., bright green nitrile).

  • Don the Barrier Glove: Put on a dark-colored outer glove (e.g., black or dark blue nitrile) over the inner glove.

  • Continuous Validation: During the experiment, any micro-tears, chemical degradation, or mechanical stress in the outer barrier glove will immediately reveal the bright green layer beneath. If the green layer becomes visible, halt work and replace the outer glove immediately.

Protocol B: Mass-Balance Transfer Operation

To prevent undetected spills or vapor loss during transfer, utilize gravimetric tracking.

  • Preparation: Verify the identity of 4-Chloro-3-methylphenethyl alcohol against its Safety Data Sheet[3]. Ensure the fume hood is calibrated and operational.

  • Initial Weighing: Weigh the sealed source vial containing the chemical. Record this mass ( Minitial​ ).

  • Transfer: Using a positive displacement pipette (to account for the liquid's specific gravity and prevent aerosolization), transfer the required volume to the receiving reaction vessel.

  • Validation Check: Weigh the depleted source vial ( Mfinal​ ) and the receiving vessel ( Mtransferred​ ).

    • Self-Validation Equation: Minitial​−Mfinal​=Mtransferred​ .

    • If the transferred mass is less than the missing mass from the source vial, an uncontained spill or significant evaporation event has occurred within the hood.

Visualizing the Operational & Disposal Workflow

PPE_Workflow N1 Risk Assessment CAS: 842123-86-8 N2 Don Core PPE (Contrast Gloves, Goggles) N1->N2 N3 Execute Transfer (Fume Hood > 0.5 m/s) N2->N3 N4 Self-Validation (Mass-Balance Check) N3->N4 N5 Waste Segregation (Halogenated Organic) N4->N5

Operational workflow for handling 4-Chloro-3-methylphenethyl alcohol.

Spill Response and Halogenated Disposal Logistics

Because 4-Chloro-3-methylphenethyl alcohol contains a covalently bound chlorine atom, it alters the disposal logistics entirely. It must be segregated from standard organic waste. Mixing halogenated waste with non-halogenated waste (like acetone or ethanol) can lead to dangerous exothermic reactions and severe regulatory compliance violations.

Step-by-Step Disposal & Spill Protocol
  • Immediate Spill Containment: In the event of a spill outside the fume hood, immediately overlay the area with an inert, high-surface-area absorbent (e.g., vermiculite or diatomaceous earth). Causality: Do not use combustible materials like paper towels, as they do not suppress the vapor pressure of the aromatic alcohol.

  • Neutralization & Collection: Sweep the absorbed material using non-sparking tools to prevent ignition of concentrated vapors. Deposit the solid matrix into a designated, clearly labeled solid halogenated waste container.

  • Liquid Waste Segregation: Dispose of any liquid solutions, rinses, or reaction byproducts containing the compound strictly into a dedicated "Halogenated Organic Waste" carboy.

  • Secondary Containment & Validation: Ensure the waste carboy is stored in secondary containment. Regularly inspect the carboy for phase separation or unexpected pressure buildup, which serves as a self-validating indicator of incompatible chemical cross-contamination.

References[1] Title: 4-CHLORO-3-METHYLPHENETHYL ALCOHOL — Chemical Substance Information | Source: nextsds.com | URL:Click here for verification[2] Title: 1875-88-3 | 2-(4-Chlorophenyl)ethanol | BLD Pharm | Source: bldpharm.com | URL:Click here for verification[3] Title: 4-CHLORO-3-METHYLPHENETHYL ALCOHOL SDS, 842123-86-8 | Source: echemi.com | URL:Click here for verification

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